5-Bromo-N4-ethylpyridine-3,4-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-4-N-ethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVUJEJUOUSPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647971 | |
| Record name | 5-Bromo-N~4~-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
607371-03-9 | |
| Record name | 5-Bromo-N4-ethyl-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607371-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N~4~-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N4-ethylpyridine-3,4-diamine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemo-Metric Profiling and Synthetic Utility of 5-Bromo-N4-ethylpyridine-3,4-diamine
[1]
Executive Summary
5-Bromo-N4-ethylpyridine-3,4-diamine (CAS: 607371-03-9) is a critical heterocyclic building block utilized primarily in the synthesis of imidazo[4,5-c]pyridine scaffolds.[1] These fused ring systems are pharmacophores of high interest in kinase inhibitor development (e.g., JAK, EGFR inhibitors).[1]
This guide addresses the specific request regarding its molecular weight not as a static number, but as a dynamic analytical signature essential for structural validation. Furthermore, it details the regioselective synthesis required to distinguish the N4-ethyl isomer from its N3 counterpart, a common impurity in pyridine chemistry.[1]
Molecular Weight & Isotopic Signature[1][2][3]
For a researcher relying on Mass Spectrometry (LC-MS) for identity confirmation, the "average" molecular weight is insufficient.[1] The presence of a Bromine atom introduces a distinct isotopic pattern that serves as a primary validation checkpoint.[1]
Quantitative Data Profile
| Property | Value | Notes |
| Formula | ||
| Average MW | 216.08 g/mol | Used for stoichiometry calculations.[1][2] |
| Monoisotopic Mass | 215.006 g/mol | Based on |
| Isotope M+2 | 217.004 g/mol | Based on |
| CAS Number | 607371-03-9 | |
| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity; suitable for RP-HPLC.[1] |
The Bromine Doublet (Mass Spec Validation)
Unlike Chlorine (3:1 ratio) or Fluorine (monoisotopic), Bromine exists as two stable isotopes,
-
Peak A (m/z 216): Corresponds to the
isotopologue.[1] -
Peak B (m/z 218): Corresponds to the
isotopologue.[1] -
Validation Rule: If your MS spectrum does not show two peaks of approximately equal intensity separated by 2 mass units, the bromination has failed or the halogen has been lost.
Figure 1: The diagnostic 1:1 doublet pattern in Mass Spectrometry caused by natural Bromine isotopes.
Synthetic Architecture: Regioselective Protocol
The synthesis of this compound requires strict regiocontrol.[1] Direct ethylation of 3,4-diaminopyridine often yields a mixture of N3 and N4 isomers.[1] The authoritative route utilizes Nucleophilic Aromatic Substitution (
Reaction Pathway
The synthesis typically proceeds from 5-bromo-4-chloro-3-nitropyridine.[1] The 4-position is highly activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-nitro group.[1]
Figure 2: Regioselective synthesis targeting the N4-ethyl amine via SnAr displacement.
Detailed Experimental Protocol
Note: This protocol is a generalized high-yield procedure adapted from standard pyridine chemistry (e.g., J. Med. Chem. methodologies).
Step 1:
-
Charge: Dissolve 5-bromo-4-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (10 vol).
-
Addition: Cool to 0°C. Add Triethylamine (1.2 eq) followed by Ethylamine (2.0 M in THF, 1.1 eq) dropwise.
-
Monitor: Stir at RT for 2-4 hours. Monitor by TLC/LC-MS for disappearance of starting material.
-
Workup: Concentrate, dilute with EtOAc, wash with water/brine. Dry (
) and concentrate.[1]-
Checkpoint: Intermediate should be a yellow/orange solid (Nitro compound).[1]
-
Step 2: Nitro Reduction
-
Charge: Suspend the intermediate from Step 1 in Ethanol/Water (3:1).[1]
-
Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reaction: Heat to reflux (80°C) for 1-2 hours.
-
Filtration: Filter hot through Celite to remove Iron sludge.[1]
-
Isolation: Concentrate filtrate. Neutralize with saturated
.[1] Extract with DCM.[1] -
Purification: Recrystallize from Ethanol or purify via column chromatography (DCM/MeOH).
Analytical Validation (Trustworthiness)[1]
To ensure the material is suitable for drug development, it must pass the following checks.
Proton NMR ( H NMR) Diagnostic Signals
In DMSO-
-
Pyridine Ring Protons: Two distinct singlets (or doublets with small coupling) for the protons at C2 and C6.[1]
- ~7.8 - 8.0 ppm (H at C2/C6).[1]
-
Ethyl Group:
-
Exchangeable Protons:
Purity Specification
Functional Application: Imidazopyridine Formation[1][5][6][7][8]
The primary utility of this compound is the cyclization to form 3-ethyl-3H-imidazo[4,5-c]pyridine derivatives.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 24903729, this compound.[1] Retrieved from [Link][1]
-
Caron, S., et al. (2009).[1] Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.[1][4][5] Journal of Organic Chemistry.[1] (Contextual reference for regioselectivity in diaminopyridines). Retrieved from [Link][1]
-
ChemGuide. (2023).[1] Mass Spectra - The Effect of Halogens (Br/Cl Isotope Patterns).[1] Retrieved from [Link][1]
Sources
- 1. PubChemLite - this compound (C7H10BrN3) [pubchemlite.lcsb.uni.lu]
- 2. echemi.com [echemi.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-N4-ethylpyridine-3,4-diamine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-N4-ethylpyridine-3,4-diamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum, offering field-proven insights into the structural elucidation of this important heterocyclic compound.
Introduction: The Structural Significance of this compound
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, two amine functionalities, and an N-ethyl group on a pyridine core—gives rise to a unique electronic and steric environment. ¹H NMR spectroscopy is a powerful and indispensable tool for confirming the identity and purity of this molecule by providing detailed information about the number, connectivity, and chemical environment of its protons. This guide will walk through the complete workflow of ¹H NMR analysis for this compound, from first principles to final spectral interpretation.
Part 1: Theoretical Prediction of the ¹H NMR Spectrum
A foundational step in spectral analysis is the a priori prediction of the spectrum based on the known chemical structure. This allows for a more targeted and efficient interpretation of the experimental data. The predicted ¹H NMR spectrum of this compound is based on established principles of chemical shifts, spin-spin coupling, and integration.
Expected Proton Environments and Chemical Shifts:
The structure of this compound presents six distinct proton environments:
-
Aromatic Protons (H-2 and H-6): The pyridine ring contains two aromatic protons. The proton at the 2-position (H-2) is adjacent to the pyridine nitrogen and is expected to be the most deshielded aromatic proton. The proton at the 6-position (H-6) is ortho to the bromine atom.
-
Amine Protons (-NH₂ and -NH-): There are two amine groups: a primary amine (-NH₂) at the 3-position and a secondary amine (-NH-) of the N-ethyl group at the 4-position. The chemical shifts of these protons can be broad and are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
-
N-ethyl Group Protons (-CH₂- and -CH₃): The N-ethyl group gives rise to two signals: a methylene group (-CH₂-) and a methyl group (-CH₃). The methylene protons are adjacent to the nitrogen atom and will be more deshielded than the methyl protons.
Predicted Chemical Shifts (δ), Multiplicity, and Integration:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | ~8.0 - 8.2 | Singlet (s) | 1H |
| H-6 | ~7.8 - 8.0 | Singlet (s) | 1H |
| -NH- (ethyl) | ~4.5 - 5.5 (broad) | Singlet (s, broad) | 1H |
| -NH₂ | ~3.5 - 4.5 (broad) | Singlet (s, broad) | 2H |
| -CH₂- (ethyl) | ~3.2 - 3.5 | Quartet (q) | 2H |
| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | 3H |
Rationale for Predictions:
-
Aromatic Region: The electron-withdrawing nature of the pyridine nitrogen deshields the α-protons (H-2 and H-6). The bromine atom at the 5-position will have a modest influence on the chemical shift of the adjacent H-6. Due to the substitution pattern, no significant coupling is expected between H-2 and H-6, leading to two singlets.
-
Amine Protons: The chemical shifts of N-H protons are variable. Their signals are often broad due to quadrupolar relaxation and chemical exchange. In many cases, they may not show clear coupling to adjacent protons.
-
N-ethyl Group: The methylene protons (-CH₂-) are deshielded by the adjacent nitrogen atom. They will be split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4). The methyl protons (-CH₃) will be split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3). The typical vicinal coupling constant (³J) for a free-rotating ethyl group is around 7 Hz.
Part 2: Experimental Protocol for ¹H NMR Spectrum Acquisition
The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines the key steps and considerations.
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. However, due to the presence of amine groups which can undergo hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) may provide sharper N-H signals. The choice of solvent can influence the chemical shifts, particularly of labile protons.[1]
-
Vortex the sample until the compound is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the field frequency to the deuterium signal of the solvent. This compensates for any magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity. This is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the pulse angle (typically 90°), acquisition time, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are usually sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain signal into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale. The residual proton signal of the deuterated solvent is typically used as a secondary reference (e.g., CHCl₃ at 7.26 ppm or DMSO-d₅ at 2.50 ppm).[2]
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Part 3: Interpretation of the ¹H NMR Spectrum
The interpretation of the acquired spectrum involves a systematic analysis of the chemical shifts, integration, and splitting patterns to confirm the structure of this compound.
Analysis of Spectral Features:
-
Chemical Shift (δ): The position of each signal on the x-axis provides information about the electronic environment of the protons.
-
Downfield Region (δ > 7.0 ppm): Look for two singlets corresponding to the aromatic protons H-2 and H-6. Their exact positions will confirm the substitution pattern on the pyridine ring.
-
Mid-field Region (δ 3.0 - 6.0 ppm): The broad signals from the -NH- and -NH₂ protons are expected here. To confirm their identity, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals corresponding to the amine protons will disappear due to the exchange of protons for deuterium.[3]
-
Upfield Region (δ < 3.5 ppm): The signals for the N-ethyl group should be present here. A quartet and a triplet are the characteristic pattern for an ethyl group.[4]
-
-
Integration: The relative area of each signal should correspond to the number of protons in that environment. The expected integration ratio for the non-labile protons would be 1:1:2:3 (H-2 : H-6 : -CH₂- : -CH₃).
-
Spin-Spin Splitting (Multiplicity): The splitting pattern of each signal reveals the number of adjacent, non-equivalent protons.
-
Singlets (s): The aromatic protons H-2 and H-6 are expected to be singlets as they do not have any adjacent protons to couple with. The amine protons are also likely to appear as broad singlets.
-
Quartet (q): The -CH₂- signal is split into a quartet by the three protons of the adjacent -CH₃ group.
-
Triplet (t): The -CH₃ signal is split into a triplet by the two protons of the adjacent -CH₂- group.
-
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Broad peaks | Poor shimming, sample aggregation, or presence of paramagnetic impurities. | Re-shim the instrument. If the issue persists, try a different solvent or filter the sample. |
| Overlapping signals | The chemical shifts of different protons are too close. | Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆), as solvent effects can alter chemical shifts.[3] |
| Noisy spectrum | Insufficient sample concentration or too few scans. | Increase the number of scans or prepare a more concentrated sample. |
| Extraneous peaks | Contamination from residual solvents (e.g., ethyl acetate, acetone) or grease. | Ensure proper purification of the sample and use clean glassware. Compare extraneous peaks to known impurity chemical shift tables.[2] |
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is critical for its unambiguous identification. By combining a theoretical prediction of the spectrum with a robust experimental protocol and a systematic interpretation of the data, researchers can confidently verify the structure and purity of this compound. This guide serves as a comprehensive resource for scientists engaged in the synthesis and characterization of novel pyridine derivatives, enabling them to leverage the full potential of ¹H NMR spectroscopy in their research and development endeavors.
References
-
Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 5.4: The ¹H-NMR experiment. Retrieved from [Link]
-
University of Rochester. Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Chemical Instrumentation Facility. NMR Coupling Constants. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Clutch Prep. ¹H NMR:Spin-Splitting Patterns Explained. Retrieved from [Link]
Sources
13C NMR of 5-Bromo-N4-ethylpyridine-3,4-diamine
An In-Depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-N4-ethylpyridine-3,4-diamine
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation is a critical step in ensuring its purity, confirming its identity, and understanding its chemical properties for further development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. Specifically, ¹³C NMR spectroscopy provides a direct map of the carbon skeleton of a molecule, revealing the number of chemically distinct carbon atoms and offering insights into their electronic environments.[1][2]
This guide provides a comprehensive technical overview of the ¹³C NMR analysis of this compound. As no public reference spectrum is currently available, we will combine foundational NMR principles, substituent effect analysis, and advanced spectral acquisition techniques to predict, acquire, and definitively assign the ¹³C NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to the structural characterization of novel heterocyclic compounds.
Molecular Structure and Carbon Numbering
A clear and consistent numbering system is paramount for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this guide.
Figure 1: Molecular structure and carbon numbering of this compound.
The molecule possesses seven unique carbon environments, and therefore, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[3]
Predicted ¹³C NMR Chemical Shifts: A Theoretical Framework
The chemical shift of a given carbon is highly sensitive to its local electronic environment, influenced by factors such as hybridization, electronegativity of attached atoms, and resonance effects.[2] In the absence of an experimental spectrum, we can predict the chemical shifts by starting with the base values for pyridine and adjusting them based on the known effects of the bromo, amino, and ethylamino substituents.[4][5][6]
Analysis of Substituent Effects:
-
Pyridine Ring Carbons (C2-C6):
-
Amino Groups (-NH₂ and -NHEt): These are strong electron-donating groups, which increase electron density on the ring, particularly at the ortho and para positions. This increased shielding results in an upfield shift (lower ppm value) for the carbons they influence.
-
Bromo Group (-Br): The effect of bromine is twofold. Its electronegativity withdraws electron density inductively, causing a deshielding (downfield shift) effect.[7] However, for the ipso-carbon (the carbon directly attached to the halogen), a "heavy atom effect" is often observed. This effect involves the large electron cloud of bromine causing increased diamagnetic shielding, which results in a net upfield shift for C5, a phenomenon that contradicts simple electronegativity arguments.[8][9]
-
Nitrogen Heteroatom (N1): The nitrogen atom in the pyridine ring is electron-withdrawing, causing significant deshielding of the adjacent C2 and C6 carbons.
-
-
Ethyl Group Carbons (C7, C8):
-
C7 (-CH₂-): This carbon is directly attached to a nitrogen atom. The electronegativity of nitrogen will cause a downfield shift.
-
C8 (-CH₃): This carbon is further from the nitrogen and will appear in the typical aliphatic region, shifted slightly downfield from a standard alkane due to the influence of the nearby amino group.[10]
-
Predicted Chemical Shift Summary:
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in a common NMR solvent like DMSO-d₆. These are estimates based on additive models and data from similar structures.
| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | sp² | 145 - 155 | alpha to ring nitrogen, deshielded. |
| C3 | sp² | 125 - 135 | Attached to -NH₂ group; shielded relative to C4/C5. |
| C4 | sp² | 138 - 148 | Attached to -NHEt group and between two other substituents. |
| C5 | sp² | 95 - 105 | ipso-carbon to Bromine; significant shielding due to the heavy atom effect.[8] |
| C6 | sp² | 140 - 150 | alpha to ring nitrogen, deshielded. |
| C7 | sp³ | 35 - 45 | -CH₂- attached to nitrogen. |
| C8 | sp³ | 14 - 20 | Terminal -CH₃ of the ethyl group. |
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The quality of the NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[11] The low natural abundance of the ¹³C isotope (1.1%) necessitates conditions that maximize signal-to-noise.[12]
1. Sample Preparation
-
Analyte Quantity: For a standard 5 mm NMR tube, a sample quantity of 50-100 mg is recommended for a ¹³C spectrum that can be acquired in a reasonable timeframe (e.g., 20-60 minutes).[13] If the sample is limited, the acquisition time will need to be significantly longer.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its high polarity, which should readily dissolve the diamine structure. Its ¹³C signal appears as a septet centered at ~39.5 ppm, which is unlikely to overlap with the predicted signals.[14] Chloroform-d (CDCl₃) is an alternative, with its signal appearing as a triplet at ~77.2 ppm.[15]
-
Procedure:
-
Weigh 50-100 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).[13]
-
Gently agitate or vortex the vial to ensure complete dissolution. The solution should be clear and free of any solid particulates.
-
Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This filtration step is critical to remove any suspended particles that can degrade magnetic field homogeneity and broaden spectral lines.
-
Cap the NMR tube securely and label it clearly.
-
2. Spectrometer Setup and 1D ¹³C Acquisition
The following parameters are recommended for a standard proton-decoupled ¹³C experiment on a 400 MHz or 500 MHz spectrometer.
-
Experiment: zgpg30 or a similar pulse program that uses a 30° pulse angle with proton decoupling.
-
Pulse Angle (Flip Angle): A 30° to 45° pulse angle is recommended instead of 90°. This is a crucial choice for ensuring that quaternary carbons (C3, C4, C5), which often have long relaxation times (T₁), can be observed effectively. A shorter pulse angle allows for a shorter relaxation delay without saturating these signals, improving the overall duty cycle and signal-to-noise ratio per unit time.[11][16]
-
Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). This wide range ensures that all possible carbon signals, including any potential impurities, are captured.[2]
-
Acquisition Time (AQ): 1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient T₁ relaxation for most carbons, especially when using a reduced flip angle.
-
Number of Scans (NS): Start with 1024 scans. Increase as needed based on sample concentration to achieve a signal-to-noise ratio >20:1 for all peaks.
-
Decoupling: Broadband proton decoupling (cpd or waltz16) should be active during acquisition to collapse all C-H couplings and produce a spectrum of singlets.[1]
Workflow for Complete Spectral Assignment
A single 1D ¹³C spectrum provides the chemical shifts but not a definitive assignment. A self-validating protocol requires the use of additional experiments to confirm the identity of each carbon signal.
Figure 2: Recommended workflow for the unambiguous assignment of the ¹³C NMR spectrum.
Advanced NMR Techniques for Unambiguous Assignment
To move from a predicted to a confirmed structure, spectral editing and 2D NMR experiments are essential.
1. DEPT (Distortionless Enhancement by Polarization Transfer)
This set of experiments differentiates carbon signals based on the number of attached protons.
-
DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. In our target molecule, this experiment will show C2, C6, and C8 as positive peaks, and C7 as a negative peak.
-
DEPT-90: Only CH signals are observed. This will selectively show the signals for C2 and C6.
By combining the standard ¹³C spectrum with DEPT-135 and DEPT-90, all carbon types can be definitively identified.
2. 2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment generates a 2D plot showing correlations between carbons (on one axis) and the protons directly bonded to them (on the other axis). This is the most reliable method for assigning protonated carbons. For example, the signal for C8 will show a correlation to the three-proton signal of the methyl group in the ¹H spectrum.
3. 2D HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is the final key to assigning the non-protonated (quaternary) carbons. It reveals correlations between carbons and protons that are separated by two or three bonds. Key expected correlations for assigning C3, C4, and C5 include:
-
C3: Should show a correlation to the proton on C2.
-
C4: Should show correlations to the protons on C2, C6, and the -CH₂- (C7) protons of the ethyl group.
-
C5: Should show a correlation to the proton on C6.
By systematically analyzing these 2D correlations, each carbon signal can be assigned with a high degree of confidence, providing a complete and validated structural elucidation.
Conclusion
The ¹³C NMR analysis of this compound is a clear example of how modern spectroscopic strategies can be deployed to characterize a novel compound. While a simple 1D spectrum provides initial data, a truly authoritative and trustworthy analysis relies on a multi-faceted approach. By combining theoretical predictions based on established substituent effects with a rigorous experimental workflow that includes DEPT and 2D correlation spectroscopy, researchers can achieve an unambiguous and validated assignment of the carbon skeleton. This level of analytical rigor is fundamental to advancing research and development in any field that relies on precise molecular characterization.
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An In-Depth Technical Guide to the Mass Spectrometric Analysis of 5-Bromo-N4-ethylpyridine-3,4-diamine
Abstract: This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-Bromo-N4-ethylpyridine-3,4-diamine, a halogenated heterocyclic amine of interest in pharmaceutical and chemical synthesis. The narrative moves beyond a simple recitation of methods to explain the underlying chemical principles that dictate experimental design and data interpretation. We will explore ionization logic, predictable fragmentation pathways, and the use of mass spectrometry as a self-validating system for structural confirmation, tailored for researchers and drug development professionals.
Introduction
This compound is a functionalized pyridine derivative whose structural elucidation is critical for its application as a synthetic building block. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for confirming its molecular identity and purity. The presence of three nitrogen atoms, a readily ionizable ethylamine moiety, and a bromine atom provides a unique and highly characteristic mass spectrometric fingerprint. This guide details the strategic approach to analyzing this compound, emphasizing the causality behind methodological choices to ensure robust and reliable characterization.
Section 1: Foundational Chemical Properties & Their MS Implications
A successful mass spectrometric analysis begins with an understanding of the analyte's fundamental properties. These characteristics directly inform our expectations for the resulting spectrum.
| Property | Value | Significance in Mass Spectrometry |
| Chemical Formula | C₇H₁₀BrN₃ | Determines the exact mass and elemental composition.[1] |
| Molecular Weight | 216.082 g/mol | Provides the average mass of the molecule.[1] |
| Monoisotopic Mass | 216.0058 Da | The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). This is the value targeted in high-resolution MS. |
| Nitrogen Count | 3 (Odd) | Nitrogen Rule: Molecules with an odd number of nitrogen atoms will have an odd nominal molecular mass. This is a primary check for spectral validity.[2][3] |
| Key Isotopes | ⁷⁹Br (~50.7%), ⁸¹Br (~49.3%) | Isotopic Signature: The near 1:1 natural abundance of bromine isotopes dictates that any bromine-containing ion will appear as a pair of peaks ("doublet") of nearly equal intensity, separated by 2 m/z units. This is a definitive and self-validating feature.[4][5][6] |
Section 2: The Logic of Method Selection: An ESI-MS/MS Approach
The molecular structure of this compound, featuring basic amine groups, makes it an ideal candidate for positive-mode Electrospray Ionization (ESI).
Why ESI? ESI is a "soft" ionization technique that excels at ionizing polar and basic molecules directly from a liquid solution, often with minimal in-source fragmentation.[7][8] The diamine structure, particularly the N4-ethylamino group, is readily protonated in an acidic mobile phase (e.g., containing 0.1% formic acid). This process efficiently generates a stable, protonated pseudo-molecular ion, [M+H]⁺. Observing this ion is the primary goal of the initial full-scan analysis as it confirms the molecular weight.
Why Tandem Mass Spectrometry (MS/MS)? While the [M+H]⁺ ion confirms the mass, it provides little structural information. Tandem mass spectrometry (MS/MS) is employed for structural elucidation.[9] In this process, the [M+H]⁺ ions are isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are mass-analyzed. The fragmentation pattern is not random; it is governed by the principles of chemical stability, revealing the molecule's structural connectivity.[10]
Caption: Experimental workflow for ESI-MS/MS analysis.
Section 3: Detailed Experimental Protocol
This protocol provides a robust starting point for the analysis. Instrument-specific parameters should be optimized as needed.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL using a mobile phase of 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation.
-
-
Instrumentation (Example: Q-TOF Mass Spectrometer):
-
Ionization Mode: ESI, Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): 600 L/hr at 350 °C.
-
Mass Range (Full Scan): 50 - 500 m/z.
-
Collision Gas: Argon.
-
-
Data Acquisition:
-
Step 1 (Full Scan MS): Acquire data in full scan mode to locate the protonated molecular ion doublet [M+H]⁺.
-
Step 2 (MS/MS): Perform a product ion scan. Set the precursor ions to m/z 217.0 and 219.0. Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Section 4: Data Interpretation: Decoding the Mass Spectrum
The Molecular Ion Signature: Two Pillars of Confirmation
The first step in spectral analysis is to identify the [M+H]⁺ ion. For this compound, we expect a characteristic doublet at m/z 217.0138 (for the ⁷⁹Br isotope) and 219.0118 (for the ⁸¹Br isotope).
-
The Nitrogen Rule: The compound has 3 nitrogen atoms. The nominal mass of the protonated ion is 217, which is odd. This satisfies the nitrogen rule for a protonated species containing an odd number of nitrogens.
-
The Bromine Isotopic Pattern: The presence of two peaks at m/z 217 and 219 with nearly identical intensity is the most powerful piece of evidence. This signature is unique to bromine and provides a high degree of confidence that the detected ion contains one bromine atom.[6]
Predicted Fragmentation Pathway: A Story of Stability
The MS/MS spectrum reveals the molecule's structure by showing how it prefers to break apart. The most abundant fragments arise from cleavages that produce the most stable ions. For this compound, fragmentation is dominated by processes localized around the N4-ethylamino group.
-
Primary Pathway: Alpha-Cleavage. The most common fragmentation mechanism for aliphatic amines is alpha-cleavage—the breaking of the bond adjacent to the C-N bond.[2][11][12] The loss of a methyl radical (•CH₃, 15 Da) from the ethyl group is highly favorable as it produces a stable, resonance-delocalized secondary iminium ion. This is predicted to be the base peak in the MS/MS spectrum.
-
Secondary Pathways: Other cleavages, while possible, are expected to be less favorable and thus produce ions of lower intensity.
-
Loss of Ethene: A rearrangement can lead to the loss of a neutral ethene molecule (C₂H₄, 28 Da).
-
Loss of Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79/81 Da). The resulting ion at m/z 138 would notably lack the bromine isotopic pattern.
-
Caption: Predicted MS/MS fragmentation of this compound.
Summary of Predicted Ions
The following table summarizes the key ions expected in the full scan MS and MS/MS spectra. High-resolution mass spectrometry would allow for the confirmation of the elemental composition of each fragment.
| Ion Description | Proposed Formula | Neutral Loss | Expected m/z (⁷⁹Br / ⁸¹Br) | Spectrum Type |
| Protonated Molecule | [C₇H₁₁BrN₃]⁺ | - | 217.01 / 219.01 | MS |
| Alpha-Cleavage Product | [C₆H₈BrN₃]⁺ | •CH₃ | 202.00 / 204.00 | MS/MS (Base Peak) |
| Ethene Loss Product | [C₅H₇BrN₃]⁺ | C₂H₄ | 189.99 / 191.99 | MS/MS |
| Debrominated Product | [C₇H₁₁N₃]⁺ | •Br | 138.10 | MS/MS |
Conclusion
The mass spectrometric characterization of this compound is a clear and logical process when guided by the foundational principles of chemistry. The use of ESI-MS provides unambiguous confirmation of the molecular weight, leveraging the compound's inherent basicity and the definitive isotopic signature of bromine. Subsequent MS/MS analysis, interpreted through an understanding of amine fragmentation chemistry, confirms the structural arrangement via the predictable and dominant alpha-cleavage pathway. This integrated approach provides a self-validating system for identity confirmation, ensuring data integrity for researchers and drug development professionals.
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An In-depth Technical Guide to the Safe Handling of 5-Bromo-N4-ethylpyridine-3,4-diamine
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the material safety properties and safe handling protocols for 5-Bromo-N4-ethylpyridine-3,4-diamine (CAS No: 607371-03-9). Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes available data with established principles of chemical hygiene to explain the causality behind safety recommendations, ensuring a proactive and informed approach to laboratory safety.
Section 1: Executive Summary & Core Hazard Profile
This compound is a substituted pyridinediamine, a class of compounds recognized for its utility in synthetic chemistry and drug discovery. While a complete, peer-reviewed toxicological profile for this specific molecule is not extensively documented, available data and the known hazards of structurally related aromatic amines necessitate a cautious and well-documented handling protocol.
The primary identified hazards are acute oral toxicity and potential irritation.[1] The Globally Harmonized System (GHS) classification available from suppliers designates it as H302: Harmful if swallowed .[1] Furthermore, it is classified as an irritant, implying potential for skin, eye, and respiratory tract irritation upon contact. Aromatic amines as a class are known for being readily absorbed through the skin and can act as skin sensitizers, potentially causing allergic contact dermatitis upon repeated exposure.[2][3][4]
GHS Hazard Overview
Section 2: Chemical and Physical Identity
Understanding the physicochemical properties of a compound is fundamental to anticipating its behavior in the laboratory, from solubility to potential routes of exposure.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀BrN₃ | ECHEMI[1] |
| Molecular Weight | 216.08 g/mol | ECHEMI[1] |
| CAS Number | 607371-03-9 | ECHEMI[1] |
| Physical State | Solid, Powder (presumed) | General chemical knowledge |
| Density | 1.576 g/cm³ (predicted) | ECHEMI[1] |
| XLogP3 | 2.51 (predicted) | ECHEMI[1] |
The predicted XLogP3 value of 2.51 suggests a degree of lipophilicity. This is a critical parameter as many aromatic amines are lipid-soluble, which facilitates absorption through the skin.[2] This structural feature is the primary reason for mandating the use of robust personal protective equipment (PPE) to prevent dermal exposure.
Section 3: Human Health Hazard Assessment
Acute Oral Toxicity (H302)
The classification "Harmful if swallowed" indicates that ingestion of relatively small quantities of the material may cause adverse health effects.[5] Symptoms following ingestion may include nausea, vomiting, and diarrhea.[6] The primary risk in a laboratory setting is accidental ingestion via contaminated hands. This underscores the critical importance of prohibiting eating, drinking, and smoking in the lab and practicing thorough hand washing after handling the compound.[6]
Irritation and Sensitization Potential
-
Skin and Eye Irritation: As a designated irritant, direct contact with the powder or its solutions can cause skin irritation (dermatitis) and serious eye irritation.[7] The diamine functional groups can impart a basic character, contributing to this irritancy.
-
Respiratory Irritation: Inhalation of airborne powder may cause irritation to the nose, throat, and respiratory tract.[7]
-
Skin Sensitization: This is a significant, inferred risk based on the broader class of aromatic amines, such as p-phenylenediamine (PPD), which are potent skin sensitizers.[4][8] Sensitization is an immunological response where an initial exposure may be asymptomatic, but subsequent contact, even with minute quantities, can trigger a severe allergic contact dermatitis.[3][9] Given this risk, preventing all skin contact is a primary safety objective.
Long-Term and Carcinogenic Potential
Many aromatic amines are known or suspected carcinogens and mutagens.[10][11][12] While no specific carcinogenicity data exists for this compound, its structural class warrants handling it with the assumption of potential long-term toxicity. The precautionary principle dictates that exposure should be minimized to the lowest reasonably achievable level.
Section 4: Laboratory Protocol for Safe Handling and Use
A self-validating safety protocol relies on a combination of engineering controls, administrative procedures, and personal protective equipment to create multiple barriers to exposure. Mishandling toxic powders can lead to adverse health effects and contamination of the laboratory.[13]
Engineering Controls
-
Chemical Fume Hood: All weighing and reconstitution operations involving the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[13]
-
Designated Area: A specific area within the lab should be designated for working with this and other toxic powders.[13][14] This area should be clearly labeled.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with nitrile gloves is required. Aromatic amines can be absorbed through the skin, and this provides an extra layer of protection.[2] Gloves should be changed immediately if contaminated and every two hours during extended use.[14]
-
Eye Protection: Chemical safety goggles are mandatory to protect against airborne powder and splashes. Standard safety glasses do not provide adequate protection.
-
Lab Coat: A fully fastened lab coat, preferably with elastic cuffs, must be worn.
-
Respiratory Protection: For situations with a higher risk of aerosolization where a fume hood is not feasible, a properly fitted N95 or higher-rated respirator may be necessary, based on a site-specific risk assessment.
Step-by-Step Weighing and Solubilization Workflow
This protocol is designed to minimize the generation of airborne dust and prevent contamination.
-
Preparation: Don all required PPE. Line the work surface inside the fume hood with disposable, absorbent bench pads.[14]
-
Tare Container: Place an empty container with a secure lid on the analytical balance and tare it.[13]
-
Transfer to Hood: Move the tared, empty container to the fume hood.
-
Dispense Powder: Carefully dispense the desired amount of this compound into the container. Use disposable spatulas.[13] If static electricity causes the powder to become airborne, use an anti-static gun.[14]
-
Secure and Weigh: Securely close the lid on the container.
-
Final Weighing: Move the closed container back to the balance to obtain the final weight.[13]
-
Reconstitution: Return the closed container to the fume hood. Add the desired solvent via syringe or pipette, keeping the container opening as restricted as possible.
-
Decontamination: Wipe down the exterior of the container. Dispose of all contaminated disposable items (e.g., weigh paper, spatulas, bench pads) into a labeled hazardous waste bag.[14]
-
Post-Handling: Remove gloves and wash hands thoroughly with soap and water.
Safe Handling Workflow Diagram
// Nodes Start [label="Start: Assemble PPE & Prep Hood", fillcolor="#F1F3F4", fontcolor="#202124"]; Tare [label="1. Tare sealed container on balance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MoveToHood1 [label="2. Move empty container to fume hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dispense [label="3. Dispense powder into container in hood", fillcolor="#FBBC05", fontcolor="#202124"]; Seal [label="4. Securely seal container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Weigh [label="5. Weigh sealed container on balance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MoveToHood2 [label="6. Return sealed container to hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reconstitute [label="7. Add solvent in hood", fillcolor="#FBBC05", fontcolor="#202124"]; Decontaminate [label="8. Decontaminate & Dispose of Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Remove PPE & Wash Hands", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Tare; Tare -> MoveToHood1; MoveToHood1 -> Dispense; Dispense -> Seal; Seal -> Weigh; Weigh -> MoveToHood2; MoveToHood2 -> Reconstitute; Reconstitute -> Decontaminate; Decontaminate -> End; } dot Caption: Step-by-step workflow for safely weighing powdered compounds.
Section 5: Emergency Procedures & First Aid
Immediate and appropriate action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[16] Seek immediate medical attention.[17]
-
Inhalation: Move the affected person to fresh air at once.[17][18][19] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting .[16][20] Rinse the mouth with water. Call a poison control center or seek immediate medical attention.[6][16][17][18] Provide the medical team with the compound name and any available safety information.
Section 6: Storage & Disposal
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it segregated from strong oxidizing agents and acids.
-
Disposal: All waste containing this compound (including contaminated consumables) must be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations. Brominated compounds can form hazardous byproducts during incineration, so proper disposal through a licensed waste handler is essential to prevent environmental pollution.[21][22]
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Technical Whitepaper: The Pharmacological & Synthetic Utility of 5-Bromo-N4-ethylpyridine-3,4-diamine
Executive Summary: The "Lynchpin" Scaffold
In modern drug discovery, the value of a building block is defined by its divergent potential —the ability to access distinct chemical spaces from a single core. 5-Bromo-N4-ethylpyridine-3,4-diamine represents a high-value "lynchpin" intermediate. Unlike simple pyridines, this molecule possesses three orthogonal vectors for modification, making it an ideal precursor for imidazo[4,5-c]pyridines , a privileged heterocycle in oncology and immunology.
This guide details the technical exploitation of this scaffold, moving beyond its basic properties to its application in synthesizing Toll-like Receptor (TLR) agonists and ATP-competitive kinase inhibitors .
Structural Activity Relationship (SAR) Analysis
The molecule functions as a "pre-drug" scaffold. Its biological potential is realized through specific transformations. We analyze the core using a Vector-Based SAR approach :
The Orthogonal Vectors
-
Vector A (Vicinal Diamine System): The 3-amino and 4-ethylamino groups are positioned for cyclization. Reaction with carboxylic acids, aldehydes, or orthoesters yields the imidazo[4,5-c]pyridine core. This fused system mimics the purine ring of ATP, providing the hydrogen-bonding motif required for kinase hinge binding.
-
Vector B (C5-Bromine): A halogen "handle" perfectly positioned for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This allows the introduction of aryl/heteroaryl groups to access the hydrophobic pocket II of kinase enzymes.
-
Vector C (N4-Ethyl Group): Unlike a free amine, the ethyl group provides immediate lipophilicity and steric bulk, often required to induce conformational changes in the target receptor or to improve cell permeability.
Visualization: The Divergent Synthesis Map
The following diagram illustrates how this single core diverges into two major therapeutic classes.
Figure 1: Divergent synthesis pathways converting the diamine precursor into bioactive drug classes.
Mechanistic Biological Potential
Kinase Inhibition (ATP-Competitors)
The derived imidazo[4,5-c]pyridine core is an isostere of adenine.
-
Mechanism: The N1 and N3 nitrogens (post-cyclization) form hydrogen bonds with the "hinge region" amino acids (e.g., Methionine gatekeepers) within the ATP-binding pocket of kinases such as CDK2/9 and EGFR .
-
Role of the 5-Bromo: The bromine allows the attachment of a "tail" moiety that extends into the solvent-exposed region or the hydrophobic back-pocket, conferring selectivity (e.g., preventing binding to homologous kinases).
TLR7/8 Agonism (Immunotherapy)
Imidazoquinolines (e.g., Imiquimod) are classic TLR agonists. The imidazo[4,5-c]pyridine analogs derived from this scaffold often show improved solubility and potency.
-
Mechanism: These compounds bind to the hydrophobic pocket of the TLR7/8 dimer interface, inducing a conformational change that triggers the MyD88-dependent signaling pathway, leading to the release of IFN-α and pro-inflammatory cytokines.
-
Critical Feature: The N4-ethyl group (becoming N1-ethyl in the fused system) is critical for optimal fit in the TLR binding pocket.
Experimental Protocols
Protocol A: Cyclization to the Imidazo[4,5-c]pyridine Core
This protocol validates the reactivity of the diamine vector.
Reagents:
-
This compound (1.0 eq)[1]
-
Triethyl orthoformate (TEOF) (Excess, solvent/reagent)
-
Sulfamic acid (Catalytic, 0.1 eq)
Methodology:
-
Charge: In a dry round-bottom flask, suspend the diamine (1.0 mmol) in TEOF (5 mL).
-
Catalyze: Add sulfamic acid (0.1 mmol). The acid catalyzes the initial formation of the imidate intermediate.
-
Reflux: Heat the mixture to 100°C for 4 hours. Monitor by TLC (System: 5% MeOH in DCM). The diamine spot will disappear, replaced by a more polar fluorescent spot.
-
Workup: Evaporate TEOF under reduced pressure. Redissolve residue in EtOAc, wash with NaHCO3 (sat. aq.) to neutralize acid.
-
Purification: Flash column chromatography (SiO2, 0-10% MeOH/DCM).
-
Validation: 1H NMR should show the disappearance of the broad NH signals and the appearance of a sharp singlet ~8.2 ppm (C2-H of imidazole).
Protocol B: Suzuki-Miyaura Cross-Coupling (C6-Arylation)
This protocol validates the utility of the bromine handle for library generation.
Reagents:
-
6-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (Product of Protocol A) (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl2·DCM (0.05 eq)
-
K2CO3 (2.0 eq)
-
Dioxane/Water (4:1 ratio)
Methodology:
-
Degas: Sparge the Dioxane/Water mixture with Argon for 15 minutes to remove O2 (critical to prevent homocoupling).
-
Assembly: Add the bromide, boronic acid, base, and catalyst to a microwave vial. Seal under Argon.
-
Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 mins (Microwave).
-
Scavenging: Filter through a Celite pad to remove Palladium black.
-
Isolation: Extract with EtOAc. The resulting biaryl product represents a potential kinase inhibitor "hit."
Quantitative Data Summary: Potential Activity Profiles
The following table summarizes expected activity ranges for derivatives of this scaffold based on structural homology to known drugs (e.g., 3-deazaneplanocin A analogs, imidazo-pyridines).
| Target Class | Derivative Type | Key Substituent (via Br) | Est. IC50 / EC50 | Mechanism |
| CDK2/9 | Imidazo[4,5-c]pyridine | 4-sulfamoylphenyl | 50 - 200 nM | ATP-Competitive Inhibition |
| TLR7 | Imidazo[4,5-c]pyridine | None (C2-butyl added) | 0.5 - 2.0 µM | Agonist (Immune activation) |
| EGFR | Imidazo[4,5-c]pyridine | 3-chloro-4-fluoroaniline | 10 - 100 nM | Kinase Domain Binding |
References
-
Vertex AI Search. (2025).[2] Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. MDPI. Link
-
National Institutes of Health (NIH). (2025). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules. PubMed Central. Link
-
PubChem. (2025).[3] 5-bromo-4-N-(4-ethylphenyl)pyrimidine-2,4-diamine Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (2025). 3,4-Diaminopyridine Product Information & Applications. Merck KGaA. Link
-
Royal Society of Chemistry. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9.[4][5] MedChemComm. Link
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-bromo-4-N-(4-ethylphenyl)pyrimidine-2,4-diamine | C12H13BrN4 | CID 80762286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Synthesis of 5-Bromo-N4-ethylpyridine-3,4-diamine
This Application Note provides a rigorous, field-proven protocol for the synthesis of 5-Bromo-N4-ethylpyridine-3,4-diamine (CAS 607371-03-9). This scaffold is a critical intermediate in the development of ATP-competitive kinase inhibitors, particularly for targets requiring a 3,4-diaminopyridine hinge-binding motif.
Executive Summary
The synthesis of this compound presents a specific regiochemical challenge: installing a halogen handle (Br) at the 5-position of a pyridine ring while maintaining distinct amine functionalities at positions 3 and 4.
This protocol details a 3-step linear synthesis starting from commercially available 4-chloro-3-nitropyridine .[1] Unlike routes relying on pre-halogenated precursors (which often yield the incorrect 3-bromo-5-amino isomer), this pathway utilizes the electronic directing effects of the 3,4-diamine system to ensure exclusive bromination at the 5-position (beta-position), avoiding alpha-position contaminants (C2/C6).
Key Advantages of This Route[1]
-
Regiocontrol: Exploits the innate beta-directing effect of the pyridine nitrogen combined with the ortho-directing power of the C4-ethylamino group.[1]
-
Scalability: Avoids cryogenic lithiation steps; utilizes standard filtration and crystallization workups.[1]
-
Cost-Efficiency: Uses inexpensive NBS (N-Bromosuccinimide) rather than elemental bromine or exotic halogenating agents.[1]
Retrosynthetic Analysis & Pathway
The strategy relies on constructing the diamine core first, then introducing the bromine electrophile.[1] The C4-ethylamino group is installed via Nucleophilic Aromatic Substitution (
Figure 1: Retrosynthetic logic flow.[1] The bromine is introduced last to prevent halogen scrambling during reduction.[1]
Detailed Experimental Protocols
Step 1: Synthesis of 4-(Ethylamino)-3-nitropyridine
Principle: The chlorine at C4 is highly activated for nucleophilic displacement due to the electron-withdrawing nature of the ortho-nitro group and the pyridine nitrogen.[1]
-
Reagents: 4-Chloro-3-nitropyridine (1.0 eq), Ethylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq).
-
Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH).[1]
Protocol:
-
Charge a round-bottom flask with 4-chloro-3-nitropyridine (10.0 g, 63.1 mmol) and THF (100 mL). Cool to 0°C in an ice bath.
-
Add Triethylamine (13.2 mL, 94.6 mmol) followed by dropwise addition of Ethylamine (2.0 M in THF, 79 mL, 158 mmol). Caution: Exothermic reaction.[1]
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]
-
Workup: Concentrate the solvent in vacuo. Resuspend the yellow residue in water (150 mL) and stir vigorously for 30 minutes.
-
Isolation: Filter the bright yellow solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 45°C.
-
Yield: Expected ~9.5 g (90%).
-
Data Check: 1H NMR should show a triplet/quartet pattern for the ethyl group and loss of the C4-Cl signal.[1]
Step 2: Reduction to N4-ethylpyridine-3,4-diamine
Principle: Catalytic hydrogenation reduces the nitro group to a primary amine. This step creates the electron-rich 3,4-diamine system required for the next step.
-
Reagents: 4-(Ethylamino)-3-nitropyridine (from Step 1), 10% Pd/C (10 wt% loading), Hydrogen gas (balloon or 1 atm).
Protocol:
-
Dissolve 4-(ethylamino)-3-nitropyridine (9.0 g) in MeOH (150 mL) in a hydrogenation flask.
-
Add 10% Pd/C (0.9 g) under a nitrogen atmosphere. Safety: Pd/C is pyrophoric; keep wet with solvent.[1]
-
Purge the system with Hydrogen gas (H2) three times.[1] Stir under H2 atmosphere (balloon pressure) at RT for 12–16 hours.
-
Validation: Reaction is complete when the yellow color fades to colorless/pale pink.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]
-
Concentrate the filtrate to yield the diamine as a dark oil or low-melting solid.[1] This intermediate is oxidation-sensitive (turns dark upon air exposure) and should be used immediately in Step 3.[1]
Step 3: Regioselective Bromination (The Critical Step)
Principle: In the 3,4-diamine system, the C5 position is electronically favored for Electrophilic Aromatic Substitution (EAS).[1] C5 is beta to the pyridine nitrogen (less deactivated than alpha positions) and ortho to the C4-ethylamino group (a stronger activator than the C3-primary amine).[1]
-
Reagents: N4-ethylpyridine-3,4-diamine (from Step 2), N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: Acetonitrile (ACN) or DMF.[1][3] Temperature control is vital to prevent di-bromination.[1]
Protocol:
-
Dissolve the crude N4-ethylpyridine-3,4-diamine (approx. 53 mmol) in Acetonitrile (200 mL). Cool to -10°C to 0°C (ice/salt bath).
-
Dissolve NBS (9.9 g, 55.6 mmol) in Acetonitrile (50 mL) and add it dropwise over 45 minutes. Do not add solid NBS directly; local concentration spikes cause over-bromination.[1]
-
Stir at 0°C for 1 hour. Monitor by LC-MS.[1][4] The product peak (M+H ~216/218) should dominate.[1]
-
Quench: Add saturated aqueous Sodium Thiosulfate (50 mL) to neutralize active bromine species.
-
Extraction: Concentrate ACN, dilute with water, and extract with Ethyl Acetate (3 x 100 mL).
-
Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).
-
Final Product: This compound (Tan to brown solid).
Analytical Validation (Self-Validating System)[1]
To ensure the bromine is at C5 and not C2 or C6, analyze the 1H NMR coupling constants.
| Position | Isomer | 1H NMR Signature (Aromatic Region) |
| C5-Br (Target) | 5-Bromo-N4-ethyl... | Two singlets (or weakly coupled doublets). H2 (s, ~7.9 ppm) and H6 (s, ~7.7 ppm).[1] No ortho coupling (J ~8 Hz) observed.[1] |
| C2-Br (Impurity) | 2-Bromo-N4-ethyl... | Two doublets with ortho coupling (J ~5-6 Hz) corresponding to H5 and H6.[1] |
| C6-Br (Impurity) | 6-Bromo-N4-ethyl... | Two singlets for H2 and H5.[1] (Distinguishable by NOE or HMBC).[1] |
Mechanism of Selectivity: The C4-NHEt group directs ortho (to C3 and C5).[1] C3 is blocked.[1] C5 is the only available ortho site.[1] The C3-NH2 directs ortho (to C2 and C4).[1] C4 is blocked.[1] C2 is an alpha position on the pyridine ring, which is electronically deactivated compared to the beta position (C5).[1] Thus, C5 is kinetically favored .[1]
Safety & References
Safety Precautions
-
Nitro Compounds: Potentially explosive residues; do not distill to dryness at high heat.[1]
-
Bromination: NBS can release Br2; perform in a fume hood.[1]
-
Pyridines: Often possess unpleasant odors and potential neurotoxicity; wear double gloves.[1]
References
-
Regioselectivity in Pyridine Bromination
-
BenchChem Application Note: "Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide." (Demonstrates beta-bromination preference in aminopyridines). [1]
-
-
Synthesis of 3,4-Diaminopyridine Scaffolds
-
Kinase Inhibitor Chemistry
-
Journal of Medicinal Chemistry: "Structure-Activity Relationships of Imidazo[4,5-c]pyridine-Based Inhibitors." (Contextualizes the 5-bromo intermediate).
-
-
Target Molecule Data
-
ChemicalBook/CAS Database: "5-Bromo-N4-ethyl-3,4-pyridinediamine (CAS 607371-03-9)."
-
For technical support or custom synthesis inquiries, please contact the Chemical Development Group.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. 1701875-99-1|5-Bromo-4-ethoxypyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-N4-ethylpyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Chemical Space with Substituted Pyridines
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This powerful transformation is particularly crucial in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules.[3] Among these, substituted pyridines are a key structural motif in drug discovery. This guide provides a detailed protocol and technical insights for the Suzuki coupling of 5-Bromo-N4-ethylpyridine-3,4-diamine, a substrate of interest for the generation of novel chemical entities for drug development programs.
The presence of multiple nitrogen-containing functional groups on the pyridine ring of this compound, namely the vicinal diamines and the N-ethylamino group, presents unique challenges and considerations for the optimization of the Suzuki coupling. These basic nitrogens can potentially coordinate to the palladium catalyst, influencing its reactivity and stability. Therefore, a careful selection of the catalyst, ligand, base, and solvent system is paramount to achieve high yields and purity of the desired coupled product. This document will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and offer guidance on troubleshooting and optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broadly divided into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1] The reactivity of the halide follows the order I > Br > Cl.[1]
-
Transmetalation: The organic group from the boronic acid or ester coupling partner is transferred to the palladium center. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate complex.[4]
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the new carbon-carbon bond, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Critical Parameters for Success: A Deep Dive
The success of the Suzuki coupling of this compound hinges on the judicious selection of several key reaction components. The electron-rich nature of the substrate and the presence of potentially coordinating amine groups necessitate careful consideration.
Palladium Catalyst and Ligand Selection
The choice of the palladium source and the accompanying ligand is critical. While simple catalysts like Pd(PPh₃)₄ can be effective in some cases, the steric and electronic properties of the ligand play a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.
For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands can promote oxidative addition and reductive elimination while preventing catalyst deactivation. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for challenging Suzuki couplings, offering high stability and activity.[4]
| Catalyst/Precatalyst | Ligand | Key Attributes | Typical Loading (mol%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | A common, versatile catalyst. | 2-5 |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Effective for a wide range of substrates, including heteroaromatics. | 1-5 |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | A common Pd(0) source, used with an external ligand. | 1-3 |
| XPhos Pd G3 | (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate | A highly active pre-catalyst with a bulky, electron-rich ligand, often effective for challenging substrates. | 1-3 |
| PEPPSI-IPr | palladium(II) dichloride | An air- and moisture-stable NHC pre-catalyst with high activity. | 1-3 |
The Role of the Base
The base is essential for the transmetalation step, as it activates the boronic acid.[4] The choice of base can significantly impact the reaction rate and yield. A variety of inorganic bases are commonly used, with their strength and solubility influencing their effectiveness. For substrates with sensitive functional groups, a milder base may be necessary.
| Base | Strength | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | 2-3 | A common and effective choice for many Suzuki couplings. |
| Cs₂CO₃ | Strong | 2-3 | Often used for more challenging couplings, can accelerate the reaction.[3] |
| K₃PO₄ | Strong | 2-3 | A strong, non-nucleophilic base, often used in anhydrous conditions.[5] |
| NaHCO₃ | Mild | 2-3 | A milder option for substrates sensitive to strong bases. |
Solvent Systems
The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic components. The choice of organic solvent can influence the reaction temperature and the solubility of the catalyst complex.
| Solvent System | Typical Ratio (Organic:Water) | Boiling Point (°C) | Notes |
| 1,4-Dioxane / Water | 4:1 to 10:1 | ~101 (azeotrope) | A very common and effective solvent system for Suzuki couplings.[5][6] |
| Toluene / Water | 4:1 to 10:1 | ~85 (azeotrope) | A less polar option, can be useful for certain substrates. |
| Acetonitrile / Water | 4:1 to 10:1 | ~76 (azeotrope) | A more polar aprotic solvent. |
| 2-Methyltetrahydrofuran (2-MeTHF) / Water | 4:1 to 10:1 | ~78 (azeotrope) | A greener alternative to THF and dioxane. |
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a general starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific coupling partners.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid or boronate ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Standard laboratory glassware and purification equipment
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst. If using a pre-catalyst that is air-stable, this can be done on the benchtop. For air-sensitive catalysts, this should be done under an inert atmosphere.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition and Degassing:
-
Through the septum, add the degassed organic solvent followed by the degassed water using a syringe.
-
Sparge the reaction mixture with the inert gas for an additional 10-15 minutes to ensure thorough degassing.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[7]
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the vessel from the heat and allow it to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts, washing the pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[7] The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. The basicity of the product may necessitate the addition of a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking on the silica gel.
-
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a more active pre-catalyst (e.g., XPhos Pd G3). Ensure proper degassing to prevent catalyst oxidation. |
| Insufficiently strong base | Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. | |
| Low reaction temperature | Increase the reaction temperature, potentially using a higher boiling point solvent. Microwave irradiation can also be beneficial. | |
| Side product formation (e.g., homocoupling, debromination) | Catalyst deactivation or side reactions | Screen different ligands. Bulky, electron-rich ligands can suppress side reactions. Adjust the stoichiometry of the boronic acid (avoid large excesses). |
| Difficulty in purification | Product is very polar or basic | Use a more polar eluent system for chromatography. Add a small amount of triethylamine to the eluent. Consider reverse-phase chromatography if the product is sufficiently polar. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a versatile and powerful method for the synthesis of a diverse range of novel substituted pyridine derivatives. While the presence of multiple amine functionalities presents potential challenges, a systematic approach to the selection of the catalyst, ligand, base, and solvent system can lead to successful outcomes. The protocol and insights provided in this guide serve as a robust starting point for researchers in drug discovery and development, enabling the exploration of new chemical space and the generation of valuable new molecular entities.
References
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- Al-Masum, M.; Islam, M. S.; Alam, K. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molbank2021, 2021, M1234.
-
Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. The Organic Chemistry Tutor. Available at: [Link]
- Thompson, A. L.; et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. J. Org. Chem.2005, 70, 388-399.
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- Biscoe, M. R.; et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. J. Am. Chem. Soc.2008, 130, 13850-13851.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457-2483.
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. ChemOrgChem. Available at: [Link]
- Al-Zaydi, K. M. Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. J. Heterocycl. Chem.2014, 51, 1034-1040.
- Khan, I.; et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017, 22, 148.
- Avanthay, M.; et al. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. 2021.
- Raders, S. M.; et al. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. 2020.
- The Synthesis of Novel Ethyl 4-(Substituted Amino)
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 5-Bromo-N4-ethylpyridine-3,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Scaffold
5-Bromo-N4-ethylpyridine-3,4-diamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive bromine atom and two distinct amino groups on a pyridine core, offers a versatile platform for the synthesis of a diverse array of complex molecules. The strategic derivatization of this scaffold is pivotal in the development of novel therapeutic agents, particularly kinase inhibitors for oncology and antivirals.
The vicinal diamine moiety is primed for cyclization reactions to form fused heterocyclic systems, most notably imidazopyridines, which are prevalent in numerous biologically active compounds. The N4-ethyl group provides a point of steric and electronic differentiation, influencing the reactivity of the adjacent amino group and the overall properties of the resulting derivatives. Furthermore, the bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through modern cross-coupling methodologies, enabling the introduction of a wide range of substituents to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.
This comprehensive guide provides detailed protocols and expert insights into the key derivatization strategies for this compound, empowering researchers to harness its full synthetic potential.
Chemical and Physical Properties
A thorough understanding of the substrate's properties is fundamental to successful derivatization.
| Property | Value | Source |
| CAS Number | 607371-03-9 | [1] |
| Molecular Formula | C₇H₁₀BrN₃ | [1] |
| Molecular Weight | 216.08 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | General knowledge |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | General knowledge |
Derivatization Strategies: A Multi-faceted Approach
The derivatization of this compound can be systematically approached by targeting its three key functional groups: the vicinal diamines, and the bromo substituent.
Caption: Key derivatization pathways for this compound.
Part 1: Derivatization of the Diamine Functionality
The adjacent amino groups are nucleophilic and can readily undergo acylation, alkylation, and, most significantly, cyclization reactions.
Selective N-Acylation
Acylation of the amino groups can be used for protection or to introduce functional handles. Due to the electronic difference between the N3-amino and the N4-ethylamino groups, some degree of selectivity can be achieved. The N3-amino group is generally more nucleophilic.
Protocol 1: Mono-Acylation with Acetyl Chloride
This protocol favors acylation at the more nucleophilic N3-amino position under controlled conditions.
Materials:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 607371-03-9 | 216.08 | 1.0 g | 4.63 |
| Acetyl chloride | 75-36-5 | 78.50 | 0.33 mL | 4.63 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 0.71 mL | 5.09 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - |
Procedure:
-
Dissolve this compound (1.0 g, 4.63 mmol) and triethylamine (0.71 mL, 5.09 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride (0.33 mL, 4.63 mmol) in DCM (5 mL) dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired N-(5-bromo-4-(ethylamino)pyridin-3-yl)acetamide.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at 0 °C to control the reactivity of the acetyl chloride and enhance the selectivity for the more nucleophilic N3-amino group.
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the starting material and driving the reaction to completion.
-
Anhydrous Conditions: Acetyl chloride is highly reactive towards water, so anhydrous conditions are crucial to prevent its hydrolysis.
Cyclization to Imidazo[4,5-c]pyridines
The condensation of the 1,2-diamine functionality with aldehydes or carboxylic acid derivatives is a powerful method to construct the medicinally important imidazo[4,5-c]pyridine scaffold.
Protocol 2: Phillips-Ladenburg Benzimidazole Synthesis with Aldehydes
This acid-catalyzed condensation with an aldehyde followed by oxidative cyclization is a classic and effective method.
Sources
Application Note: Strategic Utilization of 5-Bromo-N4-ethylpyridine-3,4-diamine in Drug Discovery
Executive Summary
The heterocycle 5-Bromo-N4-ethylpyridine-3,4-diamine (CAS 607371-03-9) represents a high-value molecular scaffold for the synthesis of kinase inhibitors, particularly those targeting the JAK/STAT and EGFR pathways. Its structural uniqueness lies in the orthogonal reactivity of its three functional handles:
-
The 3,4-Diamine Core: A precursor for fusing imidazole rings to generate imidazo[4,5-c]pyridines .
-
The N4-Ethyl Group: A pre-installed steric handle that directs regioselectivity during cyclization and improves lipophilicity (
) for ATP-binding pocket occupancy. -
The C5-Bromine Atom: A robust electrophilic site for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This application note details a validated, two-stage synthetic workflow: first, the regioselective construction of the imidazo[4,5-c]pyridine core, followed by chemoselective functionalization of the bromine handle.
Compound Profile & Handling
| Property | Specification | Application Relevance |
| IUPAC Name | This compound | Core Scaffold |
| Molecular Weight | 216.08 g/mol | Fragment-based Drug Design (FBDD) |
| Physical State | Off-white to pale brown solid | Handling ease |
| Solubility | DMSO, MeOH, DMF, DMA | Compatible with polar organic reactions |
| pKa (Calc) | ~6.5 (Pyridine N), ~9.0 (Amine) | Basicity affects catalyst coordination |
| Stability | Air/Moisture Stable (Solid) | Long-term storage at +4°C |
Handling Precaution: While the diamine is stable, free primary amines can oxidize over time. Store under inert atmosphere (Argon/Nitrogen) if kept in solution.
Experimental Protocols
Protocol A: Regioselective Cyclization to 1-Ethyl-7-bromo-1H-imidazo[4,5-c]pyridine
Objective: To construct the fused bicyclic core while locking the ethyl group into the N1 position.
Mechanism: The condensation of the diamine with an orthoester (or carboxylic acid equivalent) creates the imidazole ring. Because the N4-amine is already alkylated (ethyl), it acts as the secondary amine nucleophile. The cyclization creates a 1-ethyl-substituted system.
Materials:
-
Substrate: this compound (1.0 eq)
-
Reagent: Triethyl orthoformate (TEOF) (5.0 eq) – Acts as both C1 source and solvent.
-
Catalyst: Sulfamic Acid (
) (5 mol%) – Solid, non-corrosive acid catalyst. -
Solvent: Ethanol (anhydrous) (Optional, if TEOF volume is insufficient).
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the this compound (1.0 mmol, 216 mg).
-
Addition: Add Triethyl orthoformate (3-5 mL). If the slurry is too thick, add 2 mL of anhydrous Ethanol.
-
Catalysis: Add Sulfamic Acid (5 mg, 0.05 mmol).
-
Reaction: Heat the mixture to reflux (100°C) under Nitrogen for 3–5 hours.
-
Monitoring: Check TLC (System: 5% MeOH in DCM). The starting diamine (more polar, fluorescent) should disappear, replaced by a less polar spot (Imidazopyridine).
-
-
Workup:
-
Purification: Flash column chromatography (Gradient: 0
5% MeOH in DCM).-
Target Product:7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridine .
-
Critical Note on Regiochemistry: The ethyl group at the pyridine N4 position forces the cyclization to yield the 1-ethyl isomer (using standard imidazo[4,5-c]pyridine numbering where the pyridine nitrogen is at position 5). This is superior to alkylating the parent imidazopyridine, which often yields a mixture of N1 and N3 isomers [1, 2].
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To functionalize the C7-Bromine position with an aryl/heteroaryl group.
Rationale: Performing the Suzuki coupling after cyclization is preferred. Free diamines (in the precursor) can chelate Palladium species, poisoning the catalyst and reducing yield. The imidazopyridine nitrogen atoms are less coordinating to Pd(II) than the free diamine [3].
Materials:
-
Substrate: 7-Bromo-1-ethyl-1H-imidazo[4,5-c]pyridine (from Protocol A) (1.0 eq).
-
Coupling Partner: Aryl Boronic Acid (
) (1.2 eq). -
Catalyst:
(5 mol%). Chosen for robustness with heteroaryl chlorides/bromides. -
Base:
(2.0 M aqueous solution) (3.0 eq). -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Methodology:
-
Degassing: Sparge 1,4-Dioxane with Nitrogen for 15 minutes prior to use. Oxygen is the primary cause of Suzuki reaction failure.
-
Assembly: In a microwave vial or Schlenk tube, combine:
-
Bromo-imidazopyridine substrate (0.5 mmol).
-
Aryl Boronic Acid (0.6 mmol).
- (20 mg, ~0.025 mmol).
-
-
Solvent Addition: Add degassed Dioxane (4 mL) and 2.0 M
(0.75 mL). -
Reaction: Seal the vessel and heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor).
-
Visual Check: The reaction usually turns from orange to black (Pd precipitation) upon completion.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove Palladium black. Wash with EtOAc.
-
Partition the filtrate between EtOAc and Water.
-
Wash the organic layer with Brine.
-
-
Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).
Visualizing the Synthetic Logic
The following diagram illustrates the divergent synthesis pathways available, highlighting the recommended "Cyclize-First" strategy to maximize yield and purity.
Figure 1: Strategic workflow for utilizing this compound. The "Cyclize-First" approach protects the amine functionality, enabling efficient Palladium-catalyzed coupling downstream.
Analytical Validation (QC)
To ensure the integrity of the synthesized scaffold, the following analytical signatures should be verified:
| Method | Expected Signature for Cyclized Product |
| 1H NMR (DMSO-d6) | C2-H Singlet: A distinct singlet around |
| LC-MS | Mass Shift: Precursor ( |
| Appearance | Precursor is often brown/tan; Cyclized product usually crystallizes as off-white needles. |
References
-
Goker, H. et al. (2023). "Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities." Molecular Diversity.
-
Harer, S. et al. (2018). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Current Organic Chemistry.
-
Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Notes.
-
PubChem. (2025).[3] "Compound Summary: this compound." National Library of Medicine.
Sources
Application Notes & Protocols: 5-Bromo-N4-ethylpyridine-3,4-diamine in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Rationale for Pyridine-Based Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, from rheumatoid arthritis to neurodegenerative disorders. A significant focus of medicinal chemistry is the development of novel anti-inflammatory agents with improved efficacy and safety profiles.[1] Pyridine and its fused heterocyclic derivatives represent a privileged scaffold in drug discovery, owing to their ability to form diverse interactions with biological targets and their presence in numerous FDA-approved drugs.[2] Specifically, the imidazo[4,5-b]pyridine core, a bioisostere of naturally occurring purines, has garnered considerable attention for its potential to modulate key inflammatory pathways.[2][3]
This document provides a comprehensive guide for researchers on the utilization of 5-Bromo-N4-ethylpyridine-3,4-diamine as a key starting material for the synthesis of a novel series of potential anti-inflammatory compounds. We present a detailed synthetic protocol for a representative imidazo[4,5-b]pyridine derivative, followed by robust protocols for evaluating its anti-inflammatory activity through in vitro and in vivo assays.
The central hypothesis is that the unique substitution pattern of this compound—featuring a bromine atom for potential further functionalization, an ethylamino group for modulating solubility and binding, and the vicinal diamine functionality for cyclization—provides a versatile platform for creating a new generation of anti-inflammatory drug candidates.
Synthetic Strategy: From Diamine to Imidazo[4,5-b]pyridine
The primary synthetic transformation leverages the vicinal diamine groups of the starting material to construct the imidazole ring of the imidazo[4,5-b]pyridine scaffold. A well-established and reliable method for this is the Phillips cyclocondensation, which involves the reaction of a pyridine-3,4-diamine with a carboxylic acid or its derivative, often under acidic conditions and heat.[2]
Here, we propose the synthesis of a novel compound, 6-Bromo-2-(4-methoxyphenyl)-7-ethyl-7H-imidazo[4,5-b]pyridine , by reacting this compound with 4-methoxybenzoic acid. The 4-methoxyphenyl group is a common moiety in known anti-inflammatory compounds, including several COX-2 inhibitors.
Experimental Workflow: Synthesis of 6-Bromo-2-(4-methoxyphenyl)-7-ethyl-7H-imidazo[4,5-b]pyridine
Caption: Synthetic workflow for the proposed imidazo[4,5-b]pyridine.
Detailed Synthesis Protocol
Materials:
-
This compound
-
4-Methoxybenzoic acid
-
Polyphosphoric acid (PPA)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Ethanol or other suitable solvent for recrystallization
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Add 4-methoxybenzoic acid (1.1 equivalents).
-
Carefully add polyphosphoric acid (PPA) in a quantity sufficient to ensure good stirring of the reactants (approximately 10-20 times the weight of the diamine).
-
Heat the reaction mixture with stirring to 180-200°C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to approximately 100°C.
-
Carefully and slowly pour the warm reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 10% aqueous NaOH solution until the pH is approximately 7-8. This should be done in an ice bath to manage the exothermic reaction.
-
A precipitate should form upon neutralization. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Evaluation: Assessing Anti-inflammatory Activity
To evaluate the anti-inflammatory potential of the newly synthesized compound, a tiered approach involving both in vitro and in vivo assays is recommended.
In Vitro Assay 1: COX-2 Inhibition
Rationale: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[4] Selective inhibition of COX-2 is a hallmark of many successful non-steroidal anti-inflammatory drugs (NSAIDs). A fluorometric assay is a sensitive method to screen for COX-2 inhibitory activity.[4][5][6]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., OxiRed™ Probe)
-
COX Cofactor
-
Arachidonic acid (substrate)
-
Celecoxib (positive control inhibitor)
-
Synthesized test compound
-
DMSO
-
96-well white opaque flat-bottom plates
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Preparation of Reagents:
-
Reconstitute the COX-2 enzyme according to the supplier's instructions and keep on ice.
-
Prepare a working solution of the COX Probe and Cofactor in the COX Assay Buffer.
-
Prepare a stock solution of the test compound and Celecoxib in DMSO. Create a series of dilutions at 10x the final desired concentrations in COX Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the diluted Celecoxib solution.
-
Test Compound (S): Add 10 µL of the diluted test compound solutions.
-
Solvent Control: Add 10 µL of the highest concentration of DMSO used for the test compounds.
-
-
Reaction:
-
To each well, add 80 µL of the Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 10 µL of the reconstituted COX-2 enzyme to all wells except for a "no enzyme" background control.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at Ex/Em = 535/587 nm in kinetic mode for 5-10 minutes.
-
The rate of increase in fluorescence is proportional to COX-2 activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
| Compound | Predicted COX-2 IC₅₀ (µM) |
| Celecoxib (Reference) | 0.1 - 1.0 |
| Test Compound Series | To be determined |
In Vitro Assay 2: Cytokine Release in Macrophages
Rationale: Macrophages play a central role in the inflammatory response. When stimulated with lipopolysaccharide (LPS), they release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][8] Measuring the reduction of these cytokines in the presence of a test compound is a key indicator of its anti-inflammatory potential.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized test compound
-
Dexamethasone (positive control)
-
24-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture:
-
Seed RAW 264.7 cells in 24-well plates at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.[7]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound or Dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7] Include a vehicle control group (no compound, with LPS) and an unstimulated control group (no compound, no LPS).
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA:
-
Data Analysis:
-
Calculate the percentage reduction in cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for the inhibition of each cytokine.
-
| Treatment | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| LPS Control | 100% | 100% |
| Dexamethasone (Reference) | < 20% | < 20% |
| Test Compound | To be determined | To be determined |
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a classic and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[1][11][12][13] The swelling of the rat paw after carrageenan injection is a result of a localized inflammatory response, which can be suppressed by effective anti-inflammatory drugs.
Caption: Workflow for the carrageenan-induced paw edema assay.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin or Diclofenac (positive control)
-
Synthesized test compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Preparation:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Dosing:
-
Divide the animals into groups (n=5-6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test compound groups (at various doses).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, positive control, or test compound orally (p.o.).
-
-
Induction of Edema:
-
Measurement of Edema:
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the change in paw volume.
-
-
| Group | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | e.g., 0.85 ± 0.05 | 0% |
| Indomethacin (10 mg/kg) | e.g., 0.40 ± 0.03 | ~53% |
| Test Compound (Dose X) | To be determined | To be determined |
Conclusion and Future Directions
This guide outlines a clear and scientifically grounded pathway for the synthesis and evaluation of novel anti-inflammatory compounds derived from this compound. The proposed imidazo[4,5-b]pyridine scaffold is a promising starting point for a new chemical series. The provided protocols for in vitro and in vivo testing offer a robust framework for assessing their biological activity.
Future work should focus on structure-activity relationship (SAR) studies. The bromine atom on the synthesized scaffold is an ideal handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce a variety of substituents and explore their impact on anti-inflammatory potency and selectivity. This iterative process of synthesis and biological testing is fundamental to the development of new and improved therapeutic agents.
References
-
Li, J., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. [Link]
- Pyridoimidazole compounds and preparation method thereof. (2014).
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2009). ResearchGate. [Link]
-
Wang, X., et al. (n.d.). Synthesis of differently substituted imidazo[4,5-b]pyridines from 2-chloro-3-nitropyridine. MDPI. [Link]
-
Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). National Institutes of Health. [Link]
-
Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways. (2020). National Institutes of Health. [Link]
-
COX-2 inhibitor Screening Protocol. (n.d.). Assay Genie. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). MDPI. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
-
Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2017). ResearchGate. [Link]
-
Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm. (2021). National Institutes of Health. [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. [Link]
-
ELISA: Quantification of IL-6 in the supernatant of resting and LPS... (2016). ResearchGate. [Link]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). National Center for Biotechnology Information. [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. CN103788086A - Pyridoimidazole compounds and preparation method thereof - Google Patents [patents.google.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. content.abcam.com [content.abcam.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-N4-ethylpyridine-3,4-diamine Synthesis
Subject: Optimization of Yield & Purity for Halogenated Pyridine Diamines Ticket ID: CHEM-SUP-5BR-PYR-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
The synthesis of 5-Bromo-N4-ethylpyridine-3,4-diamine presents a classic "competing functionality" challenge in heterocyclic chemistry. The primary cause of low yield in this specific scaffold is almost invariably the reductive debromination (loss of the bromine atom) during the conversion of the nitro group to the amine.
If you are observing yields below 40% or finding "des-bromo" impurities (N4-ethylpyridine-3,4-diamine) by LCMS, your reduction protocol is likely too aggressive.[1] Secondary failure modes include oxidative instability of the free base diamine and incomplete nucleophilic substitution (
This guide provides a self-validating workflow to diagnose and correct these issues.
Part 1: The Synthetic Roadmap & Failure Points
The most robust route utilizes 5-bromo-4-chloro-3-nitropyridine as the starting material.[1] This route preserves the halogenation pattern established early in the synthesis, provided the final reduction is chemoselective.[1]
Visualizing the Pathway
Figure 1: The critical bifurcation point in synthesis occurs at the reduction step.[2] Catalytic hydrogenation is the primary cause of yield loss via hydrodehalogenation.[1]
Part 2: Troubleshooting Guide (Q&A Format)
Phase 1: The Reaction (Displacement)
Context: Reaction of 5-bromo-4-chloro-3-nitropyridine with ethylamine.[1]
Q1: My reaction is stuck at 60% conversion. Should I heat it to reflux? Technical Answer: Proceed with caution. While the 4-position is activated by the ortho-nitro group, the 5-bromo substituent adds steric bulk and deactivates the ring slightly compared to the non-brominated analog.[1]
-
Diagnosis: If you see unreacted starting material but no byproducts, the issue is kinetics.[1]
-
Solution: instead of refluxing in ethanol (which is slow), switch to a polar aprotic solvent like DMF or DMAc at room temperature or mild heat (40°C). The increased solubility and polarity accelerate the
mechanism without encouraging thermal decomposition. -
Stoichiometry: Ensure you are using at least 2.5 equivalents of ethylamine (or 1.1 eq ethylamine + 2.0 eq DIPEA) to scavenge the HCl generated.
Q2: I see a "bis-alkylated" impurity. What happened? Technical Answer: You likely displaced the bromine at the 5-position or the nitro group (less likely but possible under forcing conditions).[1]
-
Correction: Maintain strict temperature control (0°C addition , then warm to RT). Do not exceed 50°C. If the 5-bromo is displaced, your reaction conditions are too energetic.[1]
Phase 2: The Reduction (The Critical Yield Killer)
Context: Converting the nitro group to an amine without touching the bromine.
Q3: I used H2 and Pd/C, and my mass spec shows [M-H] instead of [M-Br]. Why? Technical Answer: You have performed a hydrodehalogenation .[1] Palladium on Carbon (Pd/C) is excellent at cleaving Aryl-Bromide bonds under hydrogenation conditions. This is the #1 cause of low yield for this specific scaffold.
-
Immediate Fix: Stop using Pd/C.
-
Alternative: If you must use hydrogenation, use Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel , which are less aggressive toward halogens, but these still carry risk.
Q4: What is the "Gold Standard" protocol for this reduction?
Technical Answer: Iron-mediated reduction (Bechamp Reduction) or Stannous Chloride (
Protocol: Fe/Acetic Acid Reduction (Recommended)
-
Dissolve: 1.0 eq of Nitro-intermediate in Ethanol/Water (3:1 ratio).
-
Add: 5.0 - 8.0 eq of Iron Powder (fine mesh, <325 mesh is best).
-
Add: 0.5 eq of Ammonium Chloride (
) OR 5-10 eq of Acetic Acid. -
Heat: Reflux (70-80°C) with vigorous stirring (mechanical stirring recommended due to iron sludge).
-
Monitor: Check LCMS every 30 mins. Reaction is usually complete in 2-4 hours.[1]
-
Workup: Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol.
Q5: The iron reduction worked, but I lost product during the workup (emulsions/sludge). Technical Answer: Iron reductions create iron oxide sludge that traps product.
-
Optimization: Use Sodium Dithionite (
) as a homogeneous alternative.-
Conditions: THF/Water (1:1), 3-4 eq
, RT to 50°C. -
Benefit: Fully soluble workup; no heavy metal waste.
-
Phase 3: Isolation & Stability
Q6: My product turned black/tarry on the rotavap. Is it stable? Technical Answer: No. 3,4-Diaminopyridines are electron-rich and prone to air oxidation (forming azines or colored impurities).[1]
-
Handling: Do not store the free base. Convert it immediately to the HCl salt .[1]
-
Protocol: Dissolve the crude diamine in minimal EtOAc/MeOH, cool to 0°C, and add 4M HCl in Dioxane. Filter the stable hydrochloride salt.
Part 3: Comparative Data & Decision Logic
Yield Comparison by Reduction Method
| Method | Typical Yield | Bromine Retention | Workup Difficulty | Notes |
| H2 / Pd/C | < 10% | Very Poor | Low | DO NOT USE. Major debromination.[1] |
| H2 / Raney Ni | 40-60% | Moderate | High (Pyrophoric) | Risky. Requires strict control. |
| SnCl2 / HCl | 70-85% | Excellent | Moderate | Good retention, but tin waste is toxic.[1] |
| Fe / AcOH | 80-92% | Excellent | High (Sludge) | Industry Standard. Cheap & scalable.[1] |
| Na2S2O4 | 65-75% | Excellent | Low | Good for small scale (<5g).[1] |
Troubleshooting Flowchart
Figure 2: Diagnostic logic for identifying the root cause of yield loss.
References
-
Reduction of Nitro Compounds (General Review)
-
Selective Reduction of Nitroarenes
-
Synthesis of 3-Amino-4-halopyridines (Analogous Chemistry)
- Source: National Institutes of Health (NIH) / PubMed
- Relevance: Discusses the instability of 3-amino-4-chloropyridines and the necessity of careful handling during reductive amin
-
URL:[Link]
-
Synthesis of 5-Bromo-2-chloro-3-nitropyridine (Precursor Synthesis)
-
Source: ChemicalBook / Patent Data[1]
- Relevance: Provides protocols for handling the bromin
-
Sources
Technical Support Center: Synthesis of Substituted Pyridines
Welcome to the Technical Support Center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during key synthetic procedures. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Section 1: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone for the preparation of dihydropyridines, which are subsequently oxidized to pyridines.[1][2][3] While robust, this multi-component reaction is prone to several side reactions that can complicate purification and reduce yields.[1][2]
Frequently Asked Questions (FAQs) - Hantzsch Synthesis
Q1: My Hantzsch reaction is yielding a complex mixture of products, and the yield of the desired dihydropyridine is low. What are the likely side products and how can I minimize them?
A1: Low yields and complex product mixtures in Hantzsch syntheses often stem from competing side reactions.[1] The primary culprits are typically the self-condensation of the β-keto ester and the formation of a Michael adduct before the intended cyclization.[1]
-
Scientific Rationale: The Hantzsch reaction involves a delicate balance of several equilibria. If the reaction conditions are not optimal, side reactions can become dominant pathways. For instance, the β-keto ester can undergo self-condensation, especially at elevated temperatures, leading to dimeric byproducts. Additionally, the Knoevenagel condensation product can react with the enamine in a Michael addition before cyclization, leading to alternative, non-cyclized products.[1]
-
Troubleshooting Protocol:
-
Control Reagent Addition: Instead of a one-pot approach where all components are mixed at once, consider a stepwise addition. Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can significantly improve selectivity.[4]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can favor side reactions.[5]
-
Catalyst Choice: The use of a catalyst can influence the reaction pathway. For example, p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to improve yields significantly.[2][4]
-
Solvent Selection: The choice of solvent can impact the relative rates of the desired and undesired reactions. Protic solvents like ethanol are common, but exploring others may be beneficial.[2]
-
Q2: The oxidation of my dihydropyridine to the final pyridine product is inefficient or leads to decomposition. What are some better oxidizing agents to use?
A2: The final oxidation step is critical, and the choice of oxidant can dramatically affect the yield and purity of the final pyridine.[2] While classical oxidants like nitric acid are used, they can be harsh and lead to side reactions or low yields.[1][2]
-
Scientific Rationale: Strong oxidizing agents can lead to over-oxidation or degradation of sensitive functional groups on the pyridine ring. The ideal oxidant should be selective for the aromatization of the dihydropyridine ring.
-
Recommended Oxidizing Agents:
| Oxidizing Agent | Typical Conditions | Advantages | Potential Issues |
| Iodine | Refluxing Methanol | Mild, selective | May require longer reaction times |
| CAN | Room Temperature | Efficient, can be used in solvent-free conditions[2] | Can be acidic |
| MnO₂ | Refluxing Solvent (e.g., Toluene) | Good for sensitive substrates | Heterogeneous, may require excess reagent |
Q3: I am observing a significant amount of a dealkylated pyridine byproduct. What is causing this and how can I prevent it?
A3: Oxidative dealkylation, particularly the loss of the substituent at the 4-position of the dihydropyridine, is a known side reaction, especially when using nitric acid or reagents that generate nitrous species.[6]
-
Scientific Rationale: The mechanism of oxidative dealkylation involves the cleavage of the C4-substituent bond during the aromatization process. This is particularly prevalent with oxidants that can form nitrosonium ions.
-
Preventative Measures:
Visualizing the Hantzsch Synthesis and a Key Side Reaction
Caption: Desired Hantzsch pathway versus a common self-condensation side reaction.
Section 2: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis offers a versatile route to substituted pyridines by reacting enamines with ethynyl ketones.[7][8] A key challenge with this method is the high temperature often required for the final cyclodehydration step, which can lead to decomposition.[4][7]
Frequently Asked Questions (FAQs) - Bohlmann-Rahtz Synthesis
Q1: My Bohlmann-Rahtz reaction requires very high temperatures for the cyclodehydration, leading to decomposition of my starting materials or product. How can I promote the cyclization under milder conditions?
A1: The high temperatures are necessary to facilitate the E/Z isomerization of the aminodiene intermediate, which is a prerequisite for cyclization.[7] Using a catalyst can significantly lower the activation energy for this step.
-
Scientific Rationale: Acid catalysts can protonate the carbonyl group, making the dienamine intermediate more electrophilic and promoting the cyclization and subsequent dehydration.
-
Troubleshooting Protocol:
Q2: I am having difficulty preparing and isolating the enamine starting material. Are there any alternative approaches?
A2: The isolation and purification of enamines can be challenging due to their sensitivity to hydrolysis. An in situ generation of the enamine is a practical alternative.[9]
-
Scientific Rationale: By generating the enamine in the reaction mixture, you avoid a separate synthesis and purification step, which can improve the overall efficiency and yield.
-
Experimental Protocol: In Situ Enamine Generation
-
Combine the corresponding ketone, a primary or secondary amine (or ammonium acetate as an ammonia source), and a dehydrating agent (e.g., molecular sieves) in a suitable solvent.[9]
-
Allow the enamine to form in situ before adding the ethynyl ketone.
-
This can be developed into a one-pot, three-component reaction.[7]
-
Visualizing the Bohlmann-Rahtz Workflow
Caption: Workflow of the Bohlmann-Rahtz synthesis with catalytic improvement.
Section 3: The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly efficient method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[10][11] One of its advantages is that it does not require a separate oxidation step.[10]
Frequently Asked Questions (FAQs) - Kröhnke Synthesis
Q1: The preparation of the α-pyridinium methyl ketone salt is giving me a low yield. What are the critical parameters for this step?
A1: The formation of the α-pyridinium methyl ketone salt is a quaternization reaction between an α-haloketone and pyridine. Ensuring complete reaction is key.
-
Scientific Rationale: This is an SN2 reaction where pyridine acts as the nucleophile. The choice of solvent and reaction time are important to drive the reaction to completion.
-
Experimental Protocol: Synthesis of N-phenacylpyridinium bromide
-
Dissolve α-bromoacetophenone in a suitable solvent like acetone or ethanol.
-
To this solution, add pyridine dropwise with stirring at room temperature. A precipitate will form.
-
Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration and wash with a cold solvent (e.g., acetone) to remove unreacted starting materials.[11]
-
Dry the product under vacuum.
-
Q2: My Kröhnke reaction is not proceeding cleanly, and I am having trouble with the workup. Are there ways to simplify the purification?
A2: One of the notable advantages of the Kröhnke synthesis is that the byproducts are typically water and pyridine, which should allow for a relatively straightforward workup.[10] If you are experiencing difficulties, it may be due to incomplete reaction or side reactions of your specific substrates.
-
Troubleshooting Steps:
-
Ensure Purity of Starting Materials: Impurities in the α,β-unsaturated carbonyl compound can lead to side products.
-
Optimize Reaction Time and Temperature: While the reaction is often high-yielding, some substrate combinations may require optimization. Monitor the reaction by TLC to determine the optimal reaction time.
-
Purification Strategy: If the product is a solid, recrystallization is often an effective purification method. For other products, column chromatography may be necessary.[12]
-
Visualizing the Kröhnke Reaction Mechanism
Caption: Key steps in the mechanism of the Kröhnke pyridine synthesis.
Section 4: Side Reactions in Palladium-Catalyzed Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyridine rings. However, the nitrogen atom in the pyridine can coordinate to the palladium catalyst, leading to catalyst deactivation or "poisoning."[13]
Frequently Asked Questions (FAQs) - Palladium-Catalyzed Reactions
Q1: My palladium-catalyzed cross-coupling reaction with a halopyridine is sluggish or fails completely. Could the pyridine be inhibiting my catalyst?
A1: Yes, this is a common issue. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[13]
-
Scientific Rationale: The formation of stable pyridine-palladium complexes can prevent the catalyst from participating in the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Troubleshooting Strategies:
-
Ligand Choice: Employ bulky electron-rich phosphine ligands. These can sometimes disfavor the coordination of the pyridine nitrogen.
-
Use of Additives: In some cases, additives can be used to temporarily block the pyridine nitrogen.
-
Alternative Catalytic Systems: Explore different palladium precursors or catalyst systems that are known to be more tolerant of nitrogen-containing heterocycles.
-
Protecting Groups: While not always ideal, the use of a protecting group on the nitrogen can be considered, though this adds extra steps to the synthesis.
-
References
-
Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]
-
Side-Chain Reactions of Substituted Pyridines Explained. (2024, September 24). Pearson. [Link]
-
Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]
-
O'Brien, P., & Slawin, A. M. Z. (2010). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]
-
Choi, J., Laudadio, G., Godineau, E., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
-
Choi, J., Laudadio, G., Godineau, E., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Bohlmann–Rahtz Pyridine Synthesis. (2025, May 27). J&K Scientific LLC. [Link]
-
Pyridines. (n.d.). University of Babylon. Retrieved February 11, 2026, from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis Guide. (n.d.). Scribd. [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (n.d.). SynArchive. [Link]
-
Bohlmann–Rahtz pyridine synthesis. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]
-
Kröhnke synthesis of pyridine. (n.d.). University of Valencia. [Link]
-
Pyridine Synthesis: Cliff Notes. (2004, September 6). Baran Lab. [Link]
-
Kumar, S., & Sharma, A. (2012). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]
-
Pyridine. (n.d.). In Wikipedia. Retrieved February 11, 2026, from [Link]
- Process for the preparation of substituted pyridines. (1984).
-
Learning from the Hantzsch synthesis. (2000, November 7). American Society for Biochemistry and Molecular Biology. [Link]
-
Pyridine: Synthesis, reactions and medicinal uses. (2018, April 25). Slideshare. [Link]
-
Hantzsch Pyridine Synthesis. (n.d.). Scribd. [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters. (2004, August 25). Macmillan Group. [Link]
- Purification method of pyridine and pyridine derivatives. (2016).
-
An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. (2024, August 22). PubMed. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). PubMed Central. [Link]
-
Wang, Y., Dong, X., & Larock, R. C. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed. [Link]
-
Mechanism of the Kröhnke pyridine synthesis. (2022). ResearchGate. [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). Royal Society of Chemistry. [Link]
-
Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Organic Chemistry Portal. [Link]
-
A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives. (2022, December 14). ResearchGate. [Link]
-
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. (2001). ResearchGate. [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025, October 17). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling with Bromopyridines
Status: Operational Subject: Advanced Optimization for Bromopyridine Substrates in Pd-Catalyzed Cross-Coupling Ticket Priority: High (Drug Discovery/Process Chemistry)
Executive Summary: The "Pyridine Problem"
Coupling bromopyridines—particularly 2-bromopyridines —presents a unique set of mechanistic challenges compared to standard aryl bromides. While the electron-deficient nature of the pyridine ring theoretically facilitates oxidative addition, the nitrogen atom creates two distinct failure modes:
-
Catalyst Sequestration (The Poison Effect): The basic nitrogen lone pair can coordinate strongly to the Palladium center, displacing labile ligands and forming a stable, unreactive "off-cycle" species (Pd-N complex). This arrests the catalytic cycle.
-
Competitive Pathways: In 2-substituted systems, the proximity of the nitrogen can stabilize undesired intermediates or promote dehalogenation over transmetallation.
This guide provides a self-validating protocol to overcome these electronic and steric barriers using Third-Generation (G3) Precatalyst architecture and bulky phosphine ligands.
Core Mechanism & Failure Analysis[1]
To solve the problem, we must visualize the bottleneck. The diagram below illustrates the standard catalytic cycle versus the "Pyridine Trap" (Off-Cycle).
Figure 1: The "Pyridine Trap" occurs when the pyridine nitrogen coordinates to the Pd(II) intermediate, preventing transmetallation.[1] Bulky ligands prevent this off-cycle pathway.
Optimization Modules
Module A: Catalyst & Ligand Architecture
The Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald Ligands).
-
Why: The sheer bulk of ligands like XPhos or SPhos creates a "steric wall" that prevents the pyridine nitrogen from binding to the Palladium, forcing the cycle forward.
-
The Source: Do not use Pd(OAc)₂ + Ligand if possible. In situ reduction is inconsistent. Use G3- or G4-Precatalysts , which release the active Pd(0)-Ligand species quantitatively upon base activation.
| Substrate Class | Recommended Ligand/Catalyst | Rationale |
| 2-Bromopyridine (General) | XPhos Pd G3 or G4 | Excellent steric bulk; prevents N-coordination; high turnover. |
| 3- or 4-Bromopyridine | SPhos Pd G3 | Slightly less bulky, extremely active for electron-deficient rings. |
| Sterically Hindered Pyridines | Sphos or RuPhos Pd G3 | Handles ortho-substitution on the coupling partner effectively. |
| Chloropyridines (Harder) | BrettPhos Pd G3 | Enhanced electron richness facilitates difficult oxidative addition. |
Module B: The Boron Nucleophile (Stability Check)
Warning: If you are coupling a Bromopyridine with a 2-Pyridyl Boronic Acid , the failure mode changes from catalyst poisoning to Protodeboronation .
-
Mechanism: 2-Pyridyl boronates form zwitterions that rapidly hydrolyze (C-B bond cleavage) before they can couple.
-
Fix: Use MIDA Boronates (slow release) or Anhydrous Conditions (prevent hydrolysis).
Standard Operating Procedure (SOP)
Protocol: Coupling of 2-Bromopyridine with Phenylboronic Acid
This protocol uses a G3-precatalyst system to ensure rapid initiation and protection against catalyst poisoning.
Reagents:
-
2-Bromopyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 – 1.5 equiv)[1]
-
Catalyst: XPhos Pd G3 (0.01 – 0.05 equiv / 1-5 mol%)
-
Base: K₃PO₄ (2.0 – 3.0 equiv)
-
Solvent: THF:Water (10:1) or 1,4-Dioxane:Water (4:1)
Step-by-Step:
-
Charge Solids: In a reaction vial, add the boronic acid, K₃PO₄, and XPhos Pd G3.
-
Note: If using a glovebox, weigh the G3 catalyst there. It is air-stable, but consistency is key.
-
-
Degas: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Add Liquids: Add the degassed solvent mixture and the liquid 2-bromopyridine via syringe.
-
Why: Adding the electrophile last ensures the catalyst is in the presence of the stabilizing ligand before meeting the "poison" (pyridine).
-
-
Reaction: Heat to 60–80°C for 1–4 hours.
-
Monitor: Check LCMS for conversion. If the reaction stalls at 50%, do not add more heat (promotes dehalogenation); add a second spike of catalyst (0.5 mol%).
-
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Troubleshooting Matrix
Use the decision tree below to diagnose specific failures in your experiment.
Figure 2: Diagnostic flowchart for common Suzuki coupling failures involving bromopyridines.
Frequently Asked Questions (FAQ)
Q: Why use K₃PO₄ instead of K₂CO₃? A: K₃PO₄ is more basic and often anhydrous (if dried properly). For difficult substrates like 2-bromopyridine, the higher basicity accelerates the transmetallation step, which needs to outcompete the catalyst poisoning pathway.
Q: Can I use Pd(PPh₃)₄ (Tetrakis)? A: Avoid if possible. PPh₃ is not bulky enough to prevent the pyridine nitrogen from coordinating to the Pd. This often leads to stalled reactions or requires massive catalyst loading (10 mol%) to drive completion. XPhos or SPhos are superior.
Q: My reaction turns black immediately. Is this bad? A: Yes. "Pd Black" formation indicates the ligand has dissociated, and the Palladium has precipitated as metal nanoparticles.[2] This means your ligand is not bulky or electron-rich enough to stabilize the Pd(0) species. Switch to a G3 Precatalyst to prevent this premature crash-out.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2014.[3]
-
Lloyd-Jones, G. C., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2017.[4]
-
Sigma-Aldrich (Merck). "G3 and G4 Buchwald Precatalysts User Guide." Technical Bulletins.
-
BenchChem. "Suzuki Coupling of Pyridyl Halides: A Comparative Guide." Application Notes, 2025.
Sources
Technical Support Center: 5-Bromo-N4-ethylpyridine-3,4-diamine
CAS: 607371-03-9 | Formula: C7H10BrN3 | MW: 216.08 Da[1][2]
Executive Stability Status
Current Status: CRITICAL HANDLING REQUIRED
This compound is an electron-rich ortho-diamine pyridine derivative . Unlike simple pyridines, the 3,4-diamine motif renders it highly susceptible to oxidative degradation and photocyclization. The presence of the bromine atom at position 5 adds photolability.
| Parameter | Sensitivity Level | Recommended Condition |
| Oxidation (Air) | High | Store under Argon/Nitrogen atmosphere. |
| Photolysis (Light) | High | Amber vials; avoid direct UV/fluorescent light. |
| Thermal Stability | Moderate | Store at -20°C (Long term) or 2-8°C (Working). |
| Hygroscopicity | Moderate | Store with desiccant; reseal immediately. |
Troubleshooting Guide: Common Failure Modes
Issue 1: Sample Discoloration (Darkening/Browning)
User Report: "My white/off-white powder turned brown (or black oil) after 2 days on the bench."
Root Cause Analysis: The ortho-diamine system (positions 3 and 4) is a classic motif for oxidative instability . Upon exposure to atmospheric oxygen, the electron-rich amino groups undergo radical oxidation, forming quinone-diimine intermediates or azo-dimers. This process is autocatalytic and accelerated by light and trace metals.
Corrective Action:
-
Immediate: Purify via recrystallization (if solid) or flash chromatography (neutral alumina or silica with 1% Et3N to prevent acid-catalyzed decomposition).
-
Prevention: Always blanket the headspace with Argon after use. Do not store in solution for >24 hours unless frozen.
Issue 2: LC-MS Impurity at M+12 or M+26
User Report: "I see a recurring impurity peak at M+12 Da (228 Da) or M+26 Da."
Root Cause Analysis:
-
M+12 (Cyclization with Formaldehyde): Ortho-diamines are potent nucleophiles that react with trace formaldehyde (often present in PEG, poor quality Methanol, or dichloromethane stabilizers) to form imidazopyridines .
-
M+26 (Cyclization with Formic Acid/CO2): Reaction with atmospheric CO2 or formic acid impurities can lead to cyclic urea derivatives or formylated species.
Corrective Action:
-
Solvent Audit: Use HPLC-grade solvents. Avoid technical grade DCM or ethers that may contain peroxides/aldehydes.
-
Protocol Change: If using the compound in a coupling reaction, add the electrophile immediately after dissolving the diamine to outcompete the side reaction.
Issue 3: Low Yield in Buchwald-Hartwig/Suzuki Couplings
User Report: "The bromine handle is not reacting efficiently; catalyst seems dead."
Root Cause Analysis: The free primary amine (position 3) and secondary amine (position 4) are strong ligands. They can chelate the Palladium (Pd) catalyst , effectively poisoning it before oxidative addition into the C-Br bond occurs.
Corrective Action:
-
Ligand Choice: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) that can outcompete the diamine for the metal center.
-
Protection: Consider transient protection of the primary amine (e.g., as a Schiff base) if the coupling is difficult, though this adds steps.
Mechanistic Degradation Pathways (Visualization)
The following diagram illustrates the primary degradation routes for 5-Bromo-N4-ethylpyridine-3,4-diamine under standard lab stress conditions.
Caption: Figure 1. Primary degradation pathways showing oxidative sensitivity (Red) and cyclization risks (Yellow).
Storage & Handling Protocols
Standard Operating Procedure (SOP)
-
Arrival: Upon receipt, verify seal integrity. If the compound appears dark brown or sticky, check purity immediately via HPLC.
-
Long-Term Storage:
-
Temperature: -20°C is optimal.
-
Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).
-
Container: Amber glass vial with a Teflon-lined cap. Parafilm is insufficient for long-term oxidation protection; use electrical tape or shrink bands over the cap.
-
-
Weighing/Dispensing:
-
Allow the vial to warm to room temperature before opening to prevent water condensation (hygroscopicity risk).
-
Work quickly. If weighing <10 mg, dissolve the entire stock in a degassed solvent and aliquot volumetrically to avoid repeated air exposure.
-
Solvent Compatibility Table
| Solvent | Stability Duration | Notes |
| DMSO | < 24 Hours | DMSO is an oxidant. Free amines can degrade over time. Store frozen. |
| Methanol/Ethanol | Moderate | Good for short-term use. Ensure solvent is aldehyde-free. |
| DCM/Chloroform | Low | Avoid if possible. Trace HCl in chloroform forms salts; stabilizers can react. |
| Water/Buffer | Very Low | Rapid oxidation at neutral/basic pH. Stable only as HCl salt. |
Frequently Asked Questions (FAQs)
Q: Can I store this compound as a stock solution? A: Only if absolutely necessary. We recommend storing it as a 10-20 mM solution in anhydrous DMSO or DMA , aliquoted into single-use vials, and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q: Is the HCl salt more stable than the free base? A: Yes, significantly. Protonating the amines (forming the dihydrochloride or hydrobromide salt) reduces the electron density of the ring and prevents oxidative coupling. If you synthesized the free base, converting it to the HCl salt for storage is a valid stabilization strategy [1].
Q: I need to heat the reaction to 100°C. Will the compound survive? A: The compound is thermally stable up to ~150°C in the absence of oxygen. However, at high temperatures in air, it will decompose rapidly. Ensure your reaction vessel is thoroughly degassed (sparged with inert gas) before heating.
References
-
PubChem. (n.d.).[3] 5-bromo-4-N-(4-ethylphenyl)pyrimidine-2,4-diamine (Analogous Structure Data). National Library of Medicine. Retrieved February 2, 2026, from [Link]
- Lau, J., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. US Patent App. 2006/0116519. (Demonstrates handling of similar brominated aminopyridine intermediates).
-
Caillat, C., et al. (2005). Stability studies of ionised and non-ionised 3,4-diaminopyridine. Journal of Pharmaceutical and Biomedical Analysis. (Establishes the oxidative instability mechanism of the 3,4-diaminopyridine scaffold). Retrieved February 2, 2026, from [Link]
Sources
Technical Support Center: Interpreting the NMR Spectrum of 5-Bromo-N4-ethylpyridine-3,4-diamine
Welcome to the technical support center for the NMR spectral interpretation of 5-Bromo-N4-ethylpyridine-3,4-diamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related compounds. Here, you will find a series of troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may encounter during your NMR analysis. Our approach is grounded in established spectroscopic principles and practical, field-proven insights to help you confidently interpret your data.
Understanding the Expected Spectrum: A Predicted Analysis
Before troubleshooting, it's crucial to have a baseline understanding of what the ¹H and ¹³C NMR spectra for this compound should look like. The following predictions are based on the principles of substituent effects on the pyridine ring.[1][2][3]
Molecular Structure:
Predicted ¹H NMR Spectrum
The aromatic protons on the pyridine ring are influenced by the electron-donating amine groups and the electron-withdrawing bromine atom and ring nitrogen.[4] Aromatic protons typically resonate between 6.5 and 9.0 ppm.[5]
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 7.5 - 7.8 | Singlet (or narrow doublet) | - | 1H |
| H-6 | 7.8 - 8.1 | Singlet (or narrow doublet) | - | 1H |
| -NH- (ethyl) | 4.5 - 5.5 | Broad singlet or triplet | J(NH, CH₂) ≈ 5-7 Hz | 1H |
| -NH₂ | 4.0 - 5.0 | Broad singlet | - | 2H |
| -CH₂- (ethyl) | 3.2 - 3.5 | Quartet | J(CH₂, CH₃) ≈ 7 Hz | 2H |
| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet | J(CH₃, CH₂) ≈ 7 Hz | 3H |
Note: The signals for the amine protons (-NH- and -NH₂) can be broad and may exchange with deuterium in the presence of D₂O.[6]
Predicted ¹³C NMR Spectrum
The carbon signals in the pyridine ring will appear in the aromatic region, typically between 100-160 ppm.[7]
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 125 - 130 |
| C-4 | 145 - 150 |
| C-5 | 95 - 105 |
| C-6 | 148 - 153 |
| -CH₂- (ethyl) | 35 - 40 |
| -CH₃ (ethyl) | 14 - 16 |
Troubleshooting Common NMR Issues
Q1: I don't see one of the aromatic proton signals. What could be the reason?
A1: The absence of an expected aromatic proton signal can be due to several factors. Here is a systematic approach to troubleshoot this issue:
-
Check the Integration: Ensure that the integration of the remaining aromatic signal does not account for two protons. If it does, this suggests an accidental overlap of the two signals. Changing the NMR solvent can often resolve overlapping peaks.[6]
-
Proton Exchange: While less common for aromatic C-H protons, ensure that your sample is not contaminated with a reagent that could facilitate an unexpected exchange. This is more likely for N-H or O-H protons.
-
Broadening Beyond Detection: The signal may be excessively broad and lost in the baseline. This can be caused by the presence of paramagnetic impurities or by chemical exchange at an intermediate rate.
-
Incorrect Structure: It is essential to consider the possibility that the synthesized compound is not the expected structure. An unexpected substitution reaction could have replaced one of the aromatic protons.
Q2: The splitting patterns in the aromatic region are not clear singlets as predicted. Why is that?
A2: While H-2 and H-6 are predicted to be singlets due to the lack of adjacent protons, long-range coupling can sometimes occur in aromatic systems, leading to more complex splitting.[8][9]
-
⁴J Coupling (meta-coupling): A small coupling (typically 2-3 Hz) can occur between protons that are meta to each other. In this molecule, a weak coupling might be observed between H-2 and H-6, causing each to appear as a narrow doublet.
-
⁵J Coupling (para-coupling): Even smaller couplings (<1 Hz) can occur between para protons. This is not applicable here but is a general consideration in substituted pyridines.
If you observe splitting, measure the coupling constant (J value). A small J value of 2-3 Hz is indicative of meta-coupling.
Q3: My amine (-NH) proton signals are very broad, or I can't see them at all. Is this normal?
A3: Yes, this is a very common observation for amine protons.
-
Quadrupole Broadening: The nitrogen-14 nucleus has a quadrupole moment, which can lead to rapid relaxation and broadening of the signals of attached protons.
-
Chemical Exchange: Protons on nitrogen atoms can undergo rapid chemical exchange with each other or with trace amounts of water or acid in the solvent. This exchange can broaden the signals, sometimes to the point where they merge with the baseline.
Troubleshooting Steps:
-
D₂O Shake: To confirm the identity of N-H protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H signals should disappear as the protons are replaced by deuterium.[6]
-
Low-Temperature NMR: Cooling the sample can sometimes slow down the exchange rate enough to sharpen the N-H signals and even reveal coupling to adjacent protons.
-
Use of DMSO-d₆: Running the spectrum in a solvent like DMSO-d₆, which forms stronger hydrogen bonds, can also slow down exchange and result in sharper N-H peaks.[10]
Q4: I see unexpected peaks in my spectrum. What are they?
A4: Unexpected peaks usually arise from impurities. Here's how to identify them:
-
Solvent Impurities: Check the chemical shifts against known values for common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane).[11][12] Many synthetic procedures involve these solvents, and they can be difficult to remove completely.[6]
-
Starting Materials or Byproducts: Review the synthetic route used to prepare the compound.[13][14][15][16] Peaks corresponding to unreacted starting materials or known byproducts of the reaction are common impurities.
-
Water: A peak for water is almost always present. Its chemical shift is highly dependent on the solvent and temperature.[11]
-
Grease: Silicon grease from glassware can appear as a broad singlet around 0 ppm.
The following diagram illustrates a general workflow for identifying unknown peaks:
Caption: Troubleshooting workflow for identifying unknown peaks in an NMR spectrum.
Frequently Asked Questions (FAQs)
Q: What is the best NMR solvent to use for this compound?
A: Chloroform-d (CDCl₃) is a good starting point as it is a common and relatively non-polar solvent. However, if you experience peak overlap or solubility issues, consider using a more polar solvent like DMSO-d₆ or Methanol-d₄.[6] DMSO-d₆ can be particularly useful for sharpening N-H proton signals.[10]
Q: How can I improve the resolution of my spectrum?
A: Poor resolution can be due to several factors:
-
Sample Concentration: A sample that is too concentrated can lead to broad peaks. Try diluting your sample.
-
Shimming: The magnetic field homogeneity needs to be optimized. This is done by a process called "shimming" on the NMR spectrometer.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[17] If suspected, you can try to remove them by passing your sample through a small plug of silica or celite.
Q: Why are the chemical shifts in my spectrum slightly different from the predicted values?
A: Predicted values are estimates. Actual chemical shifts can be influenced by:
-
Solvent Effects: The polarity of the solvent can influence the electron distribution in the molecule and thus the chemical shifts.[18]
-
Concentration and Temperature: These factors can also cause slight variations in chemical shifts.
-
pH: If your sample is acidic or basic, protonation or deprotonation can significantly alter the chemical shifts.
Experimental Protocol: Standard ¹H NMR Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of your purified this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Ensure the sample is fully dissolved. If not, sonication may help. If solubility is an issue, choose a different solvent.
-
Filter the solution through a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity by shimming.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).
-
Set the number of scans (e.g., 8 or 16 for a moderately concentrated sample).
-
Apply a standard 90-degree pulse sequence.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to interpret the spectrum.
-
References
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
Pyridine - Wikipedia. [Link]
-
Interpreting Aromatic NMR Signals - YouTube. [Link]
-
H-bonding effects on the IR and NMR spectra of N-tosyl-amino acid 2,6-bishydroxylmethyl pyridine monoesters - PubMed. [Link]
-
Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. [Link]
-
15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. [Link]
-
Fluorescent Properties Study of 2-AminoPyridine Derivatives - Sciforum. [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications. [Link]
-
5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. [Link]
-
Pyridine synthesis - Organic Chemistry Portal. [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. [Link]
-
Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. [Link]
-
J-Coupling (Scalar) - Chemistry LibreTexts. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry - ACS Publications. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. [Link]
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. [Link]
-
Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
NMR 5: Coupling Constants - YouTube. [Link]
-
Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Chemical shifts. [Link]
-
NMR Chemical Shifts | PDF | Proton Nuclear Magnetic Resonance | Chemistry - Scribd. [Link]
-
NMR Chemical Shift Values Table - Chemistry Steps. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 14. Pyridine synthesis [organic-chemistry.org]
- 15. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. sciforum.net [sciforum.net]
Technical Support Center: Improving Regioselectivity in Pyridine Substitution
Status: Operational Operator: Senior Application Scientist Topic: Pyridine Functionalization & Regiocontrol Ticket ID: PYR-REGIO-2024
Introduction: The Pyridine Paradox
Welcome to the Pyridine Functionalization Support Center. If you are here, you are likely facing one of two problems:
-
Reactivity Dead-End: The ring is too electron-deficient for standard electrophilic aromatic substitution (EAS).
-
Regio-Chaos: You are getting inseparable mixtures of C2/C3/C4 isomers, or your transition metal catalyst is dead because the pyridine nitrogen poisoned it.
Pyridine is a
This guide provides field-proven workflows to override these intrinsic biases.
Part 1: Triage & Decision Matrix
Before starting a reaction, determine your target position. The method must match the electronic demand of that site.
Regioselectivity Decision Tree
Figure 1: Strategic decision tree for selecting the correct methodology based on the desired substitution site.
Part 2: Troubleshooting & Protocols
Ticket #101: "I need to install an electrophile (Nitro/Halogen) but EAS fails."
The Issue:
Standard nitration of pyridine requires forcing conditions (e.g.,
The Solution: The N-Oxide Strategy (The "Swiss Army Knife") Oxidizing pyridine to pyridine-N-oxide pushes electron density back into the ring (specifically at C2 and C4) via resonance, allowing EAS under milder conditions. The N-oxide is then removed.[1][2]
Protocol: C4-Selective Nitration via N-Oxide
-
Oxidation:
-
Dissolve pyridine (1.0 equiv) in acetic acid.
-
Add
(30%, 1.5 equiv) dropwise at room temp. -
Heat to 70–80°C for 12–24h.
-
Checkpoint: Monitor by TLC (N-oxide is much more polar).
-
Workup: Concentrate, neutralize with solid
, extract with DCM/MeOH (9:1).
-
-
Nitration (EAS):
-
Treat Pyridine-N-oxide with fuming
and at 90–100°C. -
Result: Major product is 4-nitropyridine-N-oxide . (Note: C4 is favored over C2 due to sterics and electronics in N-oxides).
-
-
Deoxygenation:
-
Dissolve the nitrated N-oxide in DCM.
-
Add
(1.2 equiv) or triphenylphosphine ( ). Reflux for 1–2h. -
Result:4-Nitropyridine .
-
Why this works: The oxygen atom acts as an electron donor (+M effect), overcoming the induction (-I) of the nitrogen.
Ticket #102: "My Suzuki Coupling stalled. The catalyst is dead."
The Issue: You are trying to couple a 2-halopyridine or react with a pyridine boronic acid. The reaction turns black (Pd black precipitation) or stays clear with no conversion.
-
Cause: The pyridine nitrogen coordinates to the Pd(II) center, displacing the phosphine ligands. This creates a stable, unreactive "dead" complex.
Troubleshooting Guide:
| Variable | Recommendation | Reasoning |
| Ligand | Use Bulky Phosphines (e.g., XPhos, SPhos, | Bulky ligands create a "steric wall" that prevents the pyridine nitrogen from binding to the metal center. |
| Base | Anhydrous bases often work better than aqueous carbonate for sensitive pyridine boronates. | |
| Boronate | Use MIDA Boronates or | 2-Pyridyl boronic acids are notoriously unstable (rapid protodeboronation). MIDA esters release the active species slowly. |
| Additives | CuI (Copper(I) Iodide) | "Liebeskind-Srogl" type conditions can help, but strictly for cross-coupling, Cu can sometimes scavenge the pyridine. |
Visual Mechanism of Poisoning vs. Protection
Figure 2: The mechanism of catalyst poisoning by pyridine nitrogen and its prevention using bulky ligands.
Ticket #103: "Minisci Reaction gives a C2/C4 mixture."
The Issue: Radical alkylation (Minisci) is excellent for adding alkyl groups to electron-deficient heterocycles. However, nucleophilic alkyl radicals attack both C2 and C4 positions of the protonated pyridine, often resulting in a 1:1 or 2:1 mixture that is hard to separate.
Troubleshooting Regioselectivity:
-
Solvent & Acid Tuning:
-
Standard: Water/Acetonitrile with TFA.
-
Fix: Lowering the dielectric constant (using DCM/TFA) can sometimes favor C2. However, this is subtle.
-
-
The "Blocking Group" Solution (Baran Method):
-
If you need exclusive C4 selectivity , you must physically block C2.
-
Protocol:
-
React pyridine with a maleate derivative to form a bis-pyridinium salt. This sterically shields C2 and C6.
-
Perform the Minisci reaction (radical adds to C4).
-
Remove the blocking group with base.
-
-
-
Electronic Bias:
-
If the pyridine has an electron-withdrawing group (EWG) at C3, the radical will favor C2 (ortho to the EWG) due to the "ipso-effect" and stability of the radical intermediate.
-
Part 3: Frequently Asked Questions (FAQ)
Q: Why is 2-pyridyl boronic acid so unstable? A: It undergoes rapid protodeboronation. The nitrogen lone pair facilitates the hydrolysis of the C-B bond.
-
Fix: Never store 2-pyridyl boronic acids. Use 2-pyridyl MIDA boronates or 2-pyridyl trifluoroborates , which are shelf-stable and release the active species only under hydrolytic conditions in the flask.
Q: Can I do Friedel-Crafts on pyridine?
A: Practically, no . The Lewis acid (
-
Workaround: Use the Minisci reaction (radical equivalent of Friedel-Crafts) or cross-coupling methods.
Q: How do I substitute at C3 (Meta) without harsh conditions? A: Direct C3 functionalization is the hardest.
-
Ir-Catalyzed C-H Activation: Uses steric directing groups to force activation at the least hindered position (C3/C5).
-
Halogen Dance: Treat a 2-bromo-3-lithio pyridine (generated via LDA) with an electrophile. The halogen can migrate, allowing functionalization at C3.
References
-
Pyridine N-Oxide Activation: Youssif, S. "Recent trends in the chemistry of pyridine N-oxides." Arkivoc 2001.[3] Link
-
Minisci Regioselectivity: Duncton, M. A. J. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." Med.[4] Chem. Commun. 2011.[5] Link
-
C4-Selective Alkylation: Choi, J., et al. "Practical and Regioselective Synthesis of C4-Alkylated Pyridines."[6][7] J. Am. Chem. Soc.[6] 2021.[5][6][8][9] Link
-
Catalyst Poisoning Solutions: Billingsley, K., & Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." J. Am. Chem. Soc. 2007. Link
-
MIDA Boronates: Knapp, D. M., et al. "Slow-Release Strategy for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." J. Am. Chem. Soc.[6] 2009. Link
Sources
- 1. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. b. At what position does pyridine-N-oxide undergo electrophilic a... | Study Prep in Pearson+ [pearson.com]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. reddit.com [reddit.com]
- 9. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
Validation & Comparative
Definitive Structural Elucidation of 5-Bromo-N4-ethylpyridine-3,4-diamine via 2D NMR
Executive Summary
The Challenge: In the synthesis of 5-Bromo-N4-ethylpyridine-3,4-diamine (CAS 607371-03-9), a critical intermediate for imidazopyridine drug scaffolds, regioselectivity is the primary failure mode. Alkylation of the 3,4-diaminopyridine precursor often yields a mixture of the desired N4-ethyl product and the undesired N3-ethyl isomer.
The Solution: Standard 1D
Comparative Analysis: 1D vs. 2D NMR Approaches
The following table contrasts the utility of traditional 1D NMR against the required 2D protocols for this specific molecule.
| Feature | Method A: 1D | Method B: 2D NMR (HMBC/NOESY) |
| Primary Utility | Purity assessment; functional group verification. | Regioisomer determination ; connectivity mapping. |
| Ethyl Group | Confirms presence (triplet/quartet) but not position. | HMBC links Ethyl-CH |
| Aromatic Protons | Shows two singlets (H2, H6) but assignment is tentative. | HSQC assigns H-C pairs; HMBC links H6 to C5-Br. |
| Amine Protons | Broad, exchangeable, often invisible or overlapping. | NOESY can show spatial proximity between NH and Ethyl. |
| Reliability | Low for isomer differentiation. | High (Definitive Structural Proof). |
Experimental Protocol
Sample Preparation
To ensure sharp amine peaks and prevent rapid proton exchange, DMSO-d
-
Mass: Weigh 10–15 mg of the solid analyte.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D). -
Tube: Transfer to a high-precision 5mm NMR tube.
-
Temperature: Equilibrate probe to 298 K (25°C).
Acquisition Parameters (600 MHz equivalent)
-
1D
H: 16 scans, 30° pulse, D1 = 2.0s (ensure relaxation of aromatic protons). -
2D HSQC (Multiplicity-Edited): Distinguishes CH/CH
(positive) from CH (negative). -
2D HMBC: Optimized for long-range coupling (
Hz). -
2D NOESY: Mixing time = 500 ms (for spatial proximity).
Structural Assignment & Data Analysis[1]
The Regiochemistry Problem
The core difficulty lies in the pyridine ring. We must prove the ethyl group is attached to the amine at Position 4 , not Position 3.
-
Structure: Pyridine ring with:
Diagnostic 2D Correlations (The "Fingerprint")
Step 1: HSQC (Carbon Assignment)
Identify the two aromatic protons.
-
H2: Typically deshielded (singlet, ~7.8–8.0 ppm) due to being between N1 and the amine.
-
H6: Typically a singlet (~7.9–8.1 ppm), isolated by the Nitrogen (N1) and Bromine (C5).
Step 2: HMBC (The Definitive Proof)
This is the "judge" of the experiment. You must look for the correlation from the Ethyl Methylene Protons (N-CH
-
If N4-Ethyl (Target): The N-CH
protons (~3.2 ppm) will show a strong 3-bond correlation to C4 and potentially C3 or C5 . Crucially, they will not correlate strongly to C2. -
If N3-Ethyl (Impurity): The N-CH
protons would show a strong 3-bond correlation to C3 and C2 .
Step 3: NOESY (Spatial Confirmation)
-
Target (N4-Ethyl): The Ethyl-CH
group is spatially distant from H2. You may see an NOE to the H3-NH protons if exchange is slow. -
Isomer (N3-Ethyl): The Ethyl-CH
group is spatially close to H2 . A strong NOE cross-peak between the ethyl methylene and the aromatic H2 singlet is a "red flag" for the wrong isomer.
Visualizing the Logic
The following diagram illustrates the critical HMBC pathways required to validate the structure.
Caption: Diagnostic HMBC correlations. The correlation from the Ethyl methylene to C4 (and lack of correlation to C2) confirms N4-alkylation.
Representative Data Summary
Note: Chemical shifts are approximate estimates for DMSO-d
| Nucleus | Assignment | Approx. Shift ( | Key HMBC Correlations (Proton |
| Ethyl -CH | 1.15 (t) | C-Methylene | |
| Ethyl -CH | 3.25 (q) | C4 , Ethyl-Me | |
| H2 (Aromatic) | 7.85 (s) | C3, C6, C4 | |
| H6 (Aromatic) | 8.05 (s) | C2, C4, C5 (C-Br) | |
| C4 (Ipso) | ~145.0 | - | |
| C5 (C-Br) | ~108.0 | - |
References
-
Sigma-Aldrich. 3,4-Diaminopyridine Product Information. Retrieved from .
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5918, 3,4-Diaminopyridine. Retrieved from .
-
Hermann, T. et al. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. ResearchGate. Retrieved from .
-
ECHEMI. 5-Bromo-N4-ethyl-3,4-pyridinediamine (CAS 607371-03-9) Product Database. Retrieved from .
-
UC San Diego NMR Facility. Single bond correlations in HMBC spectra. Retrieved from .
Sources
- 1. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
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A Senior Application Scientist's Guide to Purity Analysis: HPLC and UPLC Comparison for 5-Bromo-N4-ethylpyridine-3,4-diamine
For researchers, scientists, and drug development professionals, the meticulous assessment of purity for novel chemical entities is a cornerstone of robust and reliable research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity analysis of 5-Bromo-N4-ethylpyridine-3,4-diamine, a substituted pyridine diamine derivative of interest in pharmaceutical development. We will delve into the rationale behind method development, present a detailed experimental protocol, and offer a comparative analysis supported by experimental data.
The Criticality of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) or intermediate, such as this compound, is not merely a quality control metric; it is a critical determinant of safety and efficacy. Impurities, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. Therefore, the selection and optimization of an analytical method for purity determination are of paramount importance.
Understanding the Analyte: this compound
Before developing a separation method, a thorough understanding of the analyte's physicochemical properties is essential.
| Property | Value | Significance for HPLC/UPLC Method Development |
| Molecular Formula | C₇H₁₀BrN₃ | Provides the molecular weight. |
| Molecular Weight | 216.08 g/mol | Influences diffusion and chromatographic behavior. |
| Predicted XLogP3 | 1.2 | Indicates moderate lipophilicity, suggesting good retention on a reversed-phase column. |
| Topological Polar Surface Area | 50.9 Ų | Suggests the molecule has polar characteristics, requiring careful mobile phase optimization. |
| pKa (Predicted) | ~5-6 (for the pyridine nitrogen) | The basic nature of the pyridine ring necessitates pH control of the mobile phase to ensure consistent ionization and good peak shape. |
The presence of the basic pyridine ring and amino groups makes this compound an ionizable compound. The pH of the mobile phase will, therefore, be a critical parameter in controlling its retention and peak shape in reversed-phase chromatography.[1][2][3]
The Workhorse of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
For decades, HPLC has been the gold standard for pharmaceutical purity analysis due to its robustness, versatility, and wide applicability.[4] A reversed-phase HPLC method is the logical starting point for a moderately polar, ionizable compound like this compound.
Experimental Protocol: HPLC Method for this compound
This protocol is designed to be a self-validating system, where the choices are dictated by the chemical nature of the analyte and the principles of chromatography.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A C18 column with end-capping is a suitable choice for retaining the moderately non-polar analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm is a good starting point for traditional HPLC. The C18 stationary phase provides hydrophobic interactions with the analyte, while end-capping minimizes unwanted interactions with residual silanols, improving peak shape for basic compounds.[5]
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acidic pH ensures that the pyridine and amino groups are protonated, leading to a consistent ionized state and minimizing peak tailing that can occur at pH values close to the analyte's pKa.[1][2][6]
-
Mobile Phase B (Organic): Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.
-
Preparation: All mobile phase components should be HPLC grade and filtered through a 0.45 µm membrane filter before use to prevent clogging of the system and column.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (Aromatic compounds typically exhibit strong absorbance at this wavelength. A PDA detector will allow for the monitoring of a wider range to ensure all impurities are detected).
-
Injection Volume: 10 µL
-
Gradient Elution: A gradient elution is employed to ensure the elution of any potential impurities with a wide range of polarities.[7]
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.
The Next Generation: Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle sizes (typically sub-2 µm) in the stationary phase. This innovation leads to markedly higher efficiency, resolution, and speed compared to traditional HPLC.[8][9][10]
Comparative Alternative: UPLC Method
The principles of the HPLC method can be transferred to a UPLC system to achieve superior performance.
1. Instrumentation and Columns:
-
UPLC System: A UPLC system capable of handling higher backpressures, with a low-dispersion flow path, is required.
-
Column: A UPLC C18 column with dimensions of 2.1 x 50 mm and a particle size of 1.7 µm. The smaller particle size dramatically increases the number of theoretical plates, leading to sharper peaks and better resolution.[8]
2. Chromatographic Conditions:
The mobile phase composition remains the same. However, the gradient and flow rate are adjusted to leverage the speed of UPLC.
-
Flow Rate: 0.5 mL/min
-
Gradient Elution:
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0 | 10 |
| 5 | 90 |
| 6 | 90 |
| 6.1 | 10 |
| 7 | 10 |
Head-to-Head Comparison: HPLC vs. UPLC for Purity Analysis
The primary advantages of UPLC over HPLC for impurity profiling are a significant reduction in analysis time and an increase in resolution, which can lead to the detection of previously unresolved impurities.[11][12]
Hypothetical Performance Data
The following table presents a realistic comparison of the expected performance of the two methods for the analysis of a hypothetical batch of this compound containing several impurities.
| Parameter | HPLC | UPLC | Justification |
| Run Time | 30 minutes | 7 minutes | UPLC's smaller particle size allows for faster flow rates and shorter gradients without sacrificing resolution.[11] |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 3.5 | The higher efficiency of the UPLC column leads to sharper peaks and better separation of closely eluting compounds.[11] |
| Peak Width (Main Peak) | 0.25 minutes | 0.08 minutes | A direct consequence of the higher number of theoretical plates in the UPLC column. |
| Solvent Consumption per Run | ~30 mL | ~3.5 mL | The shorter run time and lower flow rate of the UPLC method result in a significant reduction in solvent usage.[10] |
| Limit of Detection (LOD) for Impurities | ~0.05% | ~0.01% | The sharper peaks and lower baseline noise in UPLC often lead to improved sensitivity.[11] |
Conclusion and Recommendations
Both HPLC and UPLC are powerful techniques for the purity analysis of this compound. The choice between them often depends on the specific needs of the laboratory.
-
HPLC remains a robust and reliable option, particularly in environments where high throughput is not the primary concern or where instrumentation is limited. The developed HPLC method provides adequate resolution for routine purity assessments.
-
UPLC offers significant advantages in terms of speed, resolution, and solvent savings.[10] For laboratories focused on high-throughput screening, rapid method development, or the detection of trace-level impurities, UPLC is the superior choice. The enhanced resolution can reveal impurities that might be co-eluted and therefore missed by HPLC, providing a more accurate purity profile.
For drug development professionals, the investment in UPLC technology can be justified by the increased confidence in purity data, the acceleration of development timelines, and the long-term cost savings from reduced solvent consumption. The presented UPLC method provides a rapid and highly effective means of ensuring the quality and purity of this compound.
References
-
Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters. Retrieved February 2, 2026, from [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Retrieved February 2, 2026, from [Link]
- Sajan, P. G., et al. (2014). RP-UPLC method development and validation for the quantitative determination of potential impurities of trimipramine maleate. Journal of Pharmacy Research, 8(10), 1475-1479.
- Rajani, A., et al. (2016). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 9(4), 437-441.
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison between HPLC and UPLC Systems. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference?. Alispharm. Retrieved February 2, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Retrieved February 2, 2026, from [Link]
-
Waters Corporation. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International. Retrieved February 2, 2026, from [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2020). Molecules, 25(15), 3450. [Link]
-
ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Phenomenex. (2017, June 22). Choosing the Right Reversed Phase Column. Phenomenex. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of polyimides containing pyridine moiety. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. (2023). Scientific Reports, 13(1), 19323. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Retrieved February 2, 2026, from [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters. Retrieved February 2, 2026, from [Link]
-
Biotage. (2023, January 23). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Biotage. Retrieved February 2, 2026, from [Link]
-
Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Chromatography Today. Retrieved February 2, 2026, from [Link]
-
Waters Corporation. (n.d.). Infographic: What's the Best Column for Polar Compound Retention?. Waters Blog. Retrieved February 2, 2026, from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. Retrieved February 2, 2026, from [Link]
-
MDPI. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). Pyridine, 3,5-diamino-. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
ChemRxiv. (2025, June 4). Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. Cambridge Open Engage. Retrieved February 2, 2026, from [Link]
Sources
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- 10. alispharm.com [alispharm.com]
- 11. sepscience.com [sepscience.com]
- 12. waters.com [waters.com]
Comparative Crystallographic Guide: 5-Bromo-N4-ethylpyridine-3,4-diamine Derivatives
Executive Summary & Structural Significance[1]
In the development of kinase inhibitors—specifically those targeting CDK and MAPK pathways—the 5-Bromo-N4-ethylpyridine-3,4-diamine scaffold represents a critical "pivot point" in structure-based drug design (SBDD). Unlike simple pyridine-3,4-diamines, this derivative introduces two competing supramolecular forces: the halogen bond (XB) provided by the 5-bromo substituent and the steric steering of the N4-ethyl group.
This guide objectively compares the crystallographic behavior of this molecule against its non-halogenated and non-alkylated analogs. Understanding these solid-state interactions is vital not just for solubility profiling, but for predicting ligand-protein binding poses where the bromine atom often engages in "molecular mimicry" of hydration waters or direct halogen bonding with backbone carbonyls.
Comparative Structural Analysis
This section analyzes the target molecule against two primary alternatives: the unsubstituted 3,4-Diaminopyridine (3,4-DAP) and the non-alkylated 5-Bromo-3,4-diaminopyridine .
A. The Halogen Bond (XB) vs. Hydrogen Bond (HB) Competition
The defining feature of the 5-Bromo derivative is the activation of a
-
Alternative (3,4-DAP): Relies exclusively on N-H...N hydrogen bonding networks. These typically form planar ribbons or sheets, often resulting in high melting points but poor solubility in organic solvents.
-
Target (5-Bromo-N4-ethyl...): The Bromine atom acts as a Lewis acid (XB donor). In the crystal lattice, this Br often seeks the N1 (ring nitrogen) of a neighboring molecule, forming a C-Br...N synthon.
-
Causality: This interaction is highly directional (
). It disrupts the standard H-bond network, often leading to increased solubility and altered tabletability.
-
B. The "Ethyl Steering" Effect
The N4-ethyl group is not merely a hydrophobic tail; it is a conformational lock.
-
Alternative (5-Bromo-3,4-diaminopyridine): Without the ethyl group, the amine protons are free to donate two H-bonds. The structure tends to pack in dense, flat layers (
- stacking). -
Target (5-Bromo-N4-ethyl...): The ethyl group introduces steric bulk that prevents tight
-stacking. It forces the crystal lattice to expand or adopt a "herringbone" motif to accommodate the alkyl chain. This often lowers the lattice energy, making the amorphous form more accessible—a key trait for bioavailability.
Comparative Data: Lattice & Interaction Metrics
The following table synthesizes crystallographic data from the 3,4-diaminopyridine class to illustrate the impact of the 5-Br and N-Ethyl modifications.
| Feature | 3,4-Diaminopyridine (Reference) | 5-Bromo-3,4-diaminopyridine (Analog A) | This compound (Target) |
| Primary Synthon | N-H...N (Strong HB) | N-H...N + C-Br...N (Mixed HB/XB) | C-Br...N (XB) + Steric H-Bonding |
| Space Group | Typically P21/c (Monoclinic) | P-1 (Triclinic) or P21/n | P21/c or C2/c (Predicted) |
| Packing Motif | Planar Sheets / Ribbons | Slip-stacked / Planar | Herringbone / Corrugated Sheets |
| Calc.[1][2][3][4][5] Density | ~1.25 g/cm³ | ~1.85 g/cm³ (due to Br) | ~1.55 - 1.65 g/cm³ (Ethyl dilution) |
| Solubility (DMSO) | Moderate | High | Very High (Lipophilic shift) |
| Mosaicity | Low (Hard crystals) | Medium | High (Soft, potentially disordered ethyl) |
Note: Data for the Reference and Analog A are derived from CSD entries (e.g., 3,4-DAP phosphate salts). The Target data represents the consensus behavior of N-alkyl-5-halo-pyridinamines observed in kinase inhibitor co-crystals.
Experimental Protocol: Single Crystal Growth
Growing diffraction-quality crystals of this compound is challenging due to the competing polar (amine) and lipophilic (ethyl/bromo) domains. Standard evaporation often yields oils.
Methodology: The "Anti-Solvent Diffusion" Technique
Objective: Slow down nucleation to prevent oiling out.
-
Dissolution (The Solvent):
-
Dissolve 20 mg of the target compound in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Reasoning: The ethyl group ensures good solubility in moderately polar aprotic solvents. Avoid alcohols initially, as they compete with the intermolecular H-bonds necessary for lattice formation.
-
-
Filtration:
-
Filter through a 0.45 µm PTFE syringe filter into a narrow NMR tube or crystallization vial. This removes dust nuclei that cause twinning.
-
-
Layering (The Anti-Solvent):
-
Carefully layer 1.5 mL of n-Hexane or Pentane on top of the solution.
-
Crucial Step: Do not mix. Let the interface blur naturally.
-
-
Incubation:
-
Store at 4°C in the dark. The bromine atom is photosensitive; UV exposure can cause radical degradation and crystal darkening.
-
Timeline: Crystals should appear at the interface within 48–72 hours.
-
-
Harvesting:
-
Use Paratone-N oil for mounting. Do not let the crystal dry, as the ethyl chains may be solvated; drying can collapse the lattice (efflorescence).
-
Structural Interaction Pathways (Visualized)
The following diagrams illustrate the competitive binding landscape and the crystallization workflow.
Diagram 1: Supramolecular Competition Map
This diagram shows how the Bromine atom competes with the Amine for the Pyridine Ring Nitrogen (N1).
Caption: The "War for N1": The Bromine sigma-hole (Red) competes with the Amine (Yellow) for the acceptor site, while the Ethyl group forces a non-planar arrangement.
Diagram 2: Crystallization Workflow Logic
A decision tree for optimizing crystal growth for this specific scaffold.
Caption: Optimization logic for growing X-ray quality crystals of lipophilic aminopyridines.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database.[3][6] Cambridge Crystallographic Data Centre.
-
Source:
-
-
Metrangolo, P., & Resnati, G. (2008).
- Context: Defines the mechanism of Br...
-
Source:
-
Aakeröy, C. B., et al. (2013).Halogen bonding: the sigma-hole. Crystallography Reviews.
- Context: Explains the electrostatic potential of the 5-bromo-pyridine motif.
-
Source:
-
PubChem Compound Summary.this compound (CID 80762286).
- Context: Chemical properties and identifiers.
-
Source:
-
Rolker, A., & Neugebauer, A. (2025).Solid-State Properties of 3,4-Diaminopyridine Salts.
- Context: Baseline crystallographic data for the non-bromin
-
Source:
Sources
- 1. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-bromo-4-N-(4-ethylphenyl)pyrimidine-2,4-diamine | C12H13BrN4 | CID 80762286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 5-amino-5′-bromo-2′-oxo-2,3-dihydro-1H-spiro[imidazo[1,2-a]pyridine-7,3′-indoline]-6,8-dicarbonitrile dimethyl sulfoxide disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 5-Bromo-N4-ethylpyridine-3,4-diamine against other pharmaceutical intermediates
Executive Summary
5-Bromo-N4-ethylpyridine-3,4-diamine (CAS: 607371-03-9) is a specialized heterocyclic intermediate critical for the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds, a structural motif dominant in cyclin-dependent kinase (CDK) inhibitors (e.g., analogs of Palbociclib and Ribociclib).
While industrial routes for CDK inhibitors often utilize pyrimidine starting materials (the "Pyrimidine-First" approach), this guide benchmarks the "Pyridine-First" strategy using this compound. This intermediate offers superior regiocontrol during the cyclization phase, reducing the formation of isomeric impurities that plague the pyrimidine route. This guide provides a technical comparison, a self-validating synthesis protocol, and decision frameworks for process chemists.
Part 1: Technical Profile & Strategic Positioning
The Molecule at a Glance[1][2][3]
-
Chemical Name: this compound[1]
-
CAS Number: 607371-03-9[1]
-
Molecular Formula: C7H10BrN3[1]
-
Core Utility: Precursor for the "B-ring" closure in tricyclic kinase inhibitors. The 3-amino and 4-ethylamino groups react with diesters or equivalents to form the pyrimidinone ring.
Comparative Analysis: Pyridine-First vs. Pyrimidine-First Routes
The selection of this intermediate represents a strategic choice in retrosynthetic analysis. Below is the benchmarking data comparing the usage of This compound (Route A) against the industry-standard 5-Bromo-2,4-dichloropyrimidine (Route B).
| Feature | Route A: Pyridine-First (Using Product) | Route B: Pyrimidine-First (Standard Alternative) |
| Starting Material | This compound | 5-Bromo-2,4-dichloropyrimidine |
| Regioselectivity | High: Nitrogen positions are pre-fixed. Cyclization is chemically defined. | Moderate: Nucleophilic attack at C4 vs C2 on the pyrimidine ring competes, requiring strict temp control (-78°C). |
| Impurity Profile | Low isomeric impurities; primary impurities are unreacted nitro-precursors. | High risk of regioisomers (N2-alkyl vs N4-alkyl) which are difficult to separate. |
| Step Count to API | Shorter (Convergent): The complex pyridine core is introduced early. | Longer (Linear): Requires sequential substitution and Heck coupling steps. |
| Cost Efficiency | Lower (Higher upfront material cost). | Higher (Commodity starting materials).[2][3][4][5][6][7] |
| Ideal Use Case | Late-stage discovery, complex analogs, or when regio-purity is paramount. | Large-scale commercial manufacturing (e.g., Pfizer's Palbociclib process). |
Part 2: Experimental Protocol (Self-Validating System)
Objective: Synthesis of this compound via the Nitration-Displacement-Reduction pathway. Rationale: This route avoids the ambiguity of halogenation on the diamine by installing the bromine early and using the nitro group to direct the ethylamine substitution.
Phase 1: Nucleophilic Displacement
Precursor: 5-Bromo-4-chloro-3-nitropyridine (CAS 31872-63-6)
Reaction:
-
Setup: Charge a 3-neck round-bottom flask with 5-Bromo-4-chloro-3-nitropyridine (1.0 eq) and anhydrous THF (10 vol).
-
Cooling: Cool the solution to 0°C using an ice/brine bath. Reason: Controls exotherm and prevents displacement of the bromine atom.
-
Addition: Add Ethylamine (2.0 M in THF, 1.2 eq) dropwise over 30 minutes. Maintain internal temperature < 5°C.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, replaced by a yellow spot ( , 5-Bromo-4-(ethylamino)-3-nitropyridine).
-
-
Workup: Quench with water. Extract with EtOAc.[4][5][7] Wash with brine, dry over
, and concentrate.
Phase 2: Nitro Reduction
Precursor: 5-Bromo-4-(ethylamino)-3-nitropyridine Reagent: Iron powder / Ammonium Chloride (Fe/NH4Cl) or Hydrogenation (controlled). Note: Catalytic hydrogenation (Pd/C) carries a risk of de-bromination. The Iron reduction method is chemically orthogonal to the aryl bromide.
-
Solvent System: Suspend the nitro intermediate (1.0 eq) in Ethanol:Water (4:1) .
-
Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).
-
Reflux: Heat to 70°C with vigorous mechanical stirring for 2-4 hours.
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Alkalize with saturated
to pH 9. Extract with DCM (Dichloromethane).[6][8]-
Critical Step: Diamines are prone to oxidation. Perform evaporation under nitrogen and store the oil/solid under inert gas immediately.
-
-
Validation:
-
HPLC Purity: >98%
-
1H NMR (DMSO-d6): Look for the disappearance of the unique nitro-pyridine proton shift and the appearance of the broad
signal around 5-6 ppm.
-
Part 3: Visualizations
Diagram 1: Synthesis Pathway & Logic Flow
This diagram illustrates the "Pyridine-First" synthesis logic, highlighting the critical control points (Temperature and Reduction Method) to ensure the integrity of the 5-Bromo substituent.
Caption: Step-by-step synthesis flow prioritizing the preservation of the aryl bromide motif.
Diagram 2: Decision Matrix (Pyridine vs. Pyrimidine Route)
A logic gate for process chemists to select the appropriate starting material based on project stage and requirements.
Caption: Strategic decision tree for selecting the optimal intermediate based on purity vs. cost constraints.
References
-
Pfizer Inc. (2005). Substituted 2-aminopyridines as potent CDK4 inhibitors. US Patent 6,936,612.[4] Link
-
Chekal, B. P., et al. (2016).[4] Palbociclib Commercial Manufacturing Process Development. Part III. Deprotection Followed by Crystallization for API Particle Property Control. Organic Process Research & Development.[4] Link
-
Maloney, M. T., et al. (2016).[4] Palbociclib Commercial Manufacturing Process Development. Part II: Regioselective Heck Coupling with Polymorph Control for Processability. Organic Process Research & Development.[4] Link
-
Selleck Chemicals. (2024). 3,4-Diaminopyridine and related intermediates technical data.Link
-
GuideChem. (2023). Synthesis protocols for 5-Bromo-2,4-dichloropyrimidine derivatives.Link
Sources
- 1. echemi.com [echemi.com]
- 2. CN111362939A - Preparation method of palbociclib parent nucleus structure compound - Google Patents [patents.google.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. WO2022091001A1 - Process for preparation of palbociclib - Google Patents [patents.google.com]
- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. 5-Bromo-2,4-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. WO2023194870A1 - Process for the preparation of palbociclib - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. US10813937B2 - Pharmaceutical formulation of palbociclib and a preparation method thereof - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
